2-(4-Methylbenzoyl)indan-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylbenzoyl)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-10-6-8-11(9-7-10)15(18)14-16(19)12-4-2-3-5-13(12)17(14)20/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXQNPBGWKSHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407658 | |
| Record name | 2-(4-methylbenzoyl)indan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6134-99-2 | |
| Record name | 2-(4-methylbenzoyl)indan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-(4-Methylbenzoyl)indan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylbenzoyl)indan-1,3-dione, a derivative of the indan-1,3-dione core, belongs to a class of compounds that has garnered significant interest in medicinal chemistry. The parent indan-1,3-dione scaffold is a key structural motif in various biologically active molecules, notably as anticoagulants that function as vitamin K antagonists. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of this compound, presenting data in a structured format to facilitate research and development.
Chemical and Physical Properties
While specific experimental data for this compound is not widely available in the public domain, its properties can be reliably inferred from its constituent parts and closely related analogs, such as 2-benzoyl-1,3-indanedione. The fundamental chemical identifiers for this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(4-methylbenzoyl)indane-1,3-dione | - |
| Synonyms | 2-(p-toluoyl)-1,3-indandione | - |
| CAS Number | 7561-48-0 | PubChem[1] |
| Molecular Formula | C₁₇H₁₂O₃ | PubChem[1] |
| Molecular Weight | 264.28 g/mol | PubChem[1] |
Note: Some sources may also refer to the tautomeric enol form.
Quantitative physical and chemical properties for the closely related 2-benzoyl-1,3-indanedione are provided as a reference. These calculated values offer a reasonable estimation for the properties of its 4-methyl substituted counterpart.
| Property | Value | Unit | Source (for 2-benzoyl-1,3-indanedione) |
| Normal Melting Point (Tfus) | 108-112 | °C | ChemBK[2] |
| Normal Boiling Point (Tboil) | 820.07 | K | Cheméo[3] |
| logP (Octanol/Water Partition Coefficient) | 2.565 | - | Cheméo[3] |
| Water Solubility (log10WS) | -3.92 | mol/L | Cheméo[3] |
Synthesis
A plausible and documented synthetic route for 2-acyl-1,3-indandiones involves the Friedel-Crafts acylation of malonyl dichloride with an appropriate acyl chloride, followed by an acidic workup.[4] This general methodology can be adapted for the specific synthesis of this compound.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
Materials:
-
4-Methylbenzoyl chloride
-
Malonyl dichloride
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous inert solvent (e.g., dichloromethane, carbon disulfide)
-
Concentrated hydrochloric acid
-
Standard laboratory glassware for anhydrous reactions
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add malonyl dichloride to an anhydrous inert solvent and cool the mixture in an ice bath.
-
Friedel-Crafts Acylation: Slowly add a stoichiometric amount of 4-methylbenzoyl chloride to the cooled solution. Subsequently, add the Lewis acid (e.g., AlCl₃) portion-wise, maintaining the low temperature.
-
Reaction Progression: Allow the reaction mixture to stir at a controlled temperature (typically ranging from 0 °C to room temperature) and monitor the progress by a suitable technique (e.g., thin-layer chromatography).
-
Workup: Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Spectral Data
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the indan-1,3-dione and the 4-methylbenzoyl moieties. A singlet for the methyl group protons and a complex multiplet pattern in the aromatic region are anticipated.
-
¹³C NMR: The spectrum should display signals for the carbonyl carbons, the quaternary carbons, the aromatic carbons, and the methyl carbon.
-
IR Spectroscopy: Characteristic strong absorption bands for the carbonyl groups (C=O) of the dione and the benzoyl ketone are expected in the region of 1650-1750 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (264.28 g/mol ).
Biological Activity and Signaling Pathways
Derivatives of 1,3-indandione are well-established as anticoagulants. Their primary mechanism of action involves the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[5][6]
Mechanism of Action: Vitamin K Antagonism
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. Several key clotting factors (II, VII, IX, and X) require a post-translational modification, γ-carboxylation of their glutamate residues, to become active. This carboxylation is dependent on the reduced form of vitamin K. During this process, vitamin K is oxidized to vitamin K epoxide. For the coagulation cascade to continue, vitamin K epoxide must be reduced back to vitamin K by the enzyme VKOR.
Indan-1,3-dione derivatives, including presumably this compound, act as competitive inhibitors of VKOR. By blocking this enzyme, they prevent the regeneration of active vitamin K, thereby inhibiting the synthesis of functional clotting factors and exerting their anticoagulant effect.
Conclusion
This compound is a compound of significant interest due to its structural relation to known biologically active molecules. This guide has summarized the available information on its chemical and physical properties, provided a likely synthetic route with a detailed experimental protocol, and outlined its presumed mechanism of action as a vitamin K antagonist. While specific experimental data for this compound remains somewhat limited, the provided information serves as a valuable resource for researchers and professionals in the field of drug development, offering a solid foundation for further investigation and application of this and related indan-1,3-dione derivatives.
References
- 1. 1,3-Indandione, 2-benzoyl- | C16H10O3 | CID 95022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Benzoyl-1,3-indanedione (CAS 1785-95-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. jazanu.edu.sa [jazanu.edu.sa]
- 4. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-(4-Methylbenzoyl)indan-1,3-dione: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-(4-Methylbenzoyl)indan-1,3-dione, a valuable building block in medicinal chemistry and materials science. This document provides a summary of synthetic approaches, a detailed experimental protocol for the most common laboratory-scale synthesis, and expected characterization data.
Introduction
Indan-1,3-dione and its derivatives are a class of organic compounds that have garnered significant interest due to their diverse biological activities and applications in materials science. The introduction of an acyl group at the 2-position, such as the 4-methylbenzoyl moiety, can significantly modulate the physicochemical and pharmacological properties of the indan-1,3-dione scaffold. This compound, also known as 2-(p-toluoyl)-1,3-indandione, serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional dyes.
Synthetic Approaches
The synthesis of this compound can be principally achieved through two synthetic routes:
-
Friedel-Crafts Acylation Route: This approach involves the reaction of 4-methylbenzoyl chloride with malonyl dichloride in the presence of a Lewis acid catalyst, followed by an acidic workup to facilitate cyclization and formation of the indan-1,3-dione ring. While this method can be effective, it may suffer from lower yields for certain substituted benzoyl chlorides.[1][2][3]
-
C-Acylation of Indan-1,3-dione: This is the more common and direct method for preparing 2-acyl-1,3-indandiones. It involves the reaction of the enolate of indan-1,3-dione with an acylating agent, in this case, 4-methylbenzoyl chloride. This method is generally preferred for its higher yields and milder reaction conditions.
This guide will focus on the C-acylation of indan-1,3-dione, providing a detailed experimental protocol.
Experimental Protocol: C-Acylation of Indan-1,3-dione
This protocol is based on general procedures for the C-acylation of 1,3-dicarbonyl compounds.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| Indan-1,3-dione | C₉H₆O₂ | 146.14 | >98% |
| 4-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | >98% |
| Pyridine | C₅H₅N | 79.10 | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |
| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M (aq) |
| Sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Reagent grade |
| Hexane | C₆H₁₄ | 86.18 | Reagent grade |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add indan-1,3-dione (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath and add anhydrous pyridine (1.1 eq) dropwise with stirring.
-
Addition of Acylating Agent: Dissolve 4-methylbenzoyl chloride (1.05 eq) in anhydrous DCM in a dropping funnel. Add the 4-methylbenzoyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 1 M hydrochloric acid (HCl) to the flask. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of diethyl ether and hexane, to yield this compound as a solid.
Synthetic Pathway and Workflow
The synthesis of this compound via C-acylation can be visualized as a straightforward two-step process involving enolate formation and subsequent acylation. The experimental workflow follows a standard sequence of reaction, workup, and purification.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Characterization Data
| Property | Expected Value/Characteristics |
| Appearance | Pale yellow to off-white solid |
| Melting Point (°C) | Data not available |
| Molecular Formula | C₁₇H₁₂O₃ |
| Molecular Weight | 264.28 g/mol |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | Expected signals: Aromatic protons of the indan-1,3-dione core (approx. 7.8-8.2 ppm), aromatic protons of the 4-methylbenzoyl group (approx. 7.2-7.8 ppm), a singlet for the methyl protons (approx. 2.4 ppm), and a signal for the enolic proton. The compound exists as a mixture of keto and enol tautomers, which will influence the spectrum. |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | Expected signals: Carbonyl carbons (approx. 190-200 ppm), aromatic carbons, and a methyl carbon signal (approx. 21 ppm). |
| Infrared (IR, KBr), ν (cm⁻¹) | Expected characteristic peaks: C=O stretching (approx. 1670-1720 cm⁻¹), C=C stretching (aromatic, approx. 1500-1600 cm⁻¹), C-H stretching (aromatic and aliphatic). |
| Mass Spectrometry (MS) | Expected [M+H]⁺ or [M]⁺ peak at m/z 265.08 or 264.08, respectively. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-Methylbenzoyl chloride is corrosive and a lachrymator; handle with care.
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Dichloromethane is a suspected carcinogen.
-
Follow standard laboratory safety procedures for setting up and running chemical reactions.
Conclusion
The C-acylation of indan-1,3-dione with 4-methylbenzoyl chloride provides a direct and efficient route to this compound. This technical guide offers a comprehensive overview of the synthesis, including a detailed experimental protocol and expected characterization data, to aid researchers in the preparation of this versatile chemical intermediate. Due to the limited availability of published data, it is imperative that the synthesized product be thoroughly characterized to confirm its identity and purity.
References
Unveiling the Core Mechanism: A Technical Guide to 2-(4-Methylbenzoyl)indan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the prospective mechanism of action of 2-(4-Methylbenzoyl)indan-1,3-dione, a compound of interest within the broader class of 2-aroyl-1,3-indandiones. While direct experimental data for this specific molecule is limited in publicly accessible literature, substantial evidence from closely related analogs, particularly 2-(4-methoxybenzoyl)indan-1,3-dione, strongly suggests a primary mode of action centered on the inhibition of Cyclin-Dependent Kinases (CDKs). This inhibition is anticipated to disrupt cell cycle progression, ultimately leading to apoptosis in cancer cells. This document provides a comprehensive overview of the hypothesized mechanism, supported by data from analogous compounds, detailed experimental protocols for validation, and visual representations of the implicated signaling pathways.
Introduction
The indan-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The 2-aroyl substituted subclass has garnered significant attention for its potential as anticancer agents. This guide focuses on this compound, postulating its mechanism of action based on robust data from analogous compounds.
Proposed Mechanism of Action: Cyclin-Dependent Kinase (CDK) Inhibition
The primary hypothesized mechanism of action for this compound is the inhibition of cyclin-dependent kinases. CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them a key target for therapeutic intervention.
Based on studies of the structurally similar 2-(4-methoxybenzoyl)indan-1,3-dione, which serves as a precursor for potent indenopyrazole-based CDK inhibitors, it is proposed that this compound itself, or its metabolites, can bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of their substrates and thereby arresting the cell cycle. This cell cycle arrest is a potent trigger for the intrinsic apoptotic pathway.
Signaling Pathway
The inhibition of CDKs by this compound is expected to impact the G1/S and G2/M checkpoints of the cell cycle. By inhibiting CDK2/Cyclin E and CDK1/Cyclin B complexes, the compound would prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb), thereby halting cell cycle progression and inducing apoptosis.
Figure 1. Proposed signaling pathway for the mechanism of action of this compound.
Quantitative Data (from Analogous Compounds)
| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity |
| Indenopyrazole (553-k) | CDK2/Cyclin E | 13 | HCT116 | Induces apoptosis |
| Indenopyrazole (553-k) | CDK1/Cyclin B | 44 | HCT116 | Induces apoptosis |
Experimental Protocols
To validate the hypothesized mechanism of action for this compound, the following experimental protocols are recommended.
Cyclin-Dependent Kinase (CDK) Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of the compound on CDK activity.
Workflow:
Figure 2. Experimental workflow for the CDK inhibition assay.
Methodology:
-
Reagent Preparation : Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Serially dilute this compound in DMSO. Prepare a solution of recombinant human CDK (e.g., CDK2/Cyclin E) in kinase buffer. Prepare a solution of the substrate (e.g., Histone H1) and ATP (containing [γ-³²P]ATP for radiometric detection or for use with ADP-Glo™ for luminescence detection) in kinase buffer.
-
Kinase Reaction : In a 96-well plate, add the test compound at various concentrations to the wells. Add the CDK/Cyclin solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiation : Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Termination : Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or ADP-Glo™ reagent).
-
Detection :
-
Radiometric : Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™) : Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay determines the ability of the compound to induce apoptosis in a relevant cancer cell line, such as HCT116 human colon carcinoma cells.
Workflow:
Figure 3. Experimental workflow for the cell-based apoptosis assay.
Methodology:
-
Cell Culture : Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Treatment : Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24 to 48 hours. Include a vehicle control (DMSO).
-
Cell Harvesting : After treatment, harvest the cells by trypsinization, collect them by centrifugation, and wash twice with cold phosphate-buffered saline (PBS).
-
Staining : Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis : Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Conclusion
While direct experimental validation for this compound is pending, the available evidence from closely related analogs strongly supports a mechanism of action involving the inhibition of cyclin-dependent kinases. This inhibition is predicted to induce cell cycle arrest and subsequent apoptosis in cancer cells. The experimental protocols detailed in this guide provide a clear path for the empirical validation of this hypothesis and for the quantitative characterization of the compound's biological activity. Further investigation into this compound and its derivatives is warranted to explore their full therapeutic potential in oncology.
References
Biological Activity of 2-(4-Methylbenzoyl)indan-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(4-Methylbenzoyl)indan-1,3-dione belongs to the indan-1,3-dione class of compounds, which are recognized for a range of biological activities, including anticoagulant, cytotoxic, and anti-inflammatory effects. While specific quantitative data and detailed mechanistic studies on this compound are not extensively available in the current literature, this guide synthesizes the known biological activities of the broader 2-aroyl-1,3-indandione and 2-aryl-1,3-indandione family to provide a comprehensive overview of its potential therapeutic applications and mechanisms of action. This document outlines the synthesis, key biological activities, and relevant experimental protocols, and visualizes the associated biological pathways to serve as a valuable resource for researchers in drug discovery and development.
Introduction
The indan-1,3-dione scaffold is a privileged structure in medicinal chemistry, known to exhibit a variety of pharmacological properties. Derivatives of this core structure have been investigated for their potential as anticoagulants, anticancer agents, and anti-inflammatory drugs. The addition of an aroyl group at the 2-position, as seen in this compound, can significantly modulate this activity. This guide provides an in-depth look at the known biological effects and underlying mechanisms of this class of compounds.
Synthesis
The synthesis of 2-aroyl-1,3-indandiones, including this compound, is typically achieved through a Claisen condensation reaction.
General Synthesis Protocol
A common synthetic route involves the reaction of a dialkyl phthalate with a substituted acetophenone in the presence of a strong base. For this compound, this would involve the condensation of a dialkyl phthalate (e.g., diethyl phthalate) with 4'-methylacetophenone.
Workflow for the Synthesis of this compound:
Biological Activities
The indan-1,3-dione nucleus is associated with three primary biological activities: anticoagulant, cytotoxic, and anti-inflammatory effects.
Anticoagulant Activity
Indan-1,3-dione derivatives are known to act as vitamin K antagonists, thereby inhibiting the synthesis of vitamin K-dependent clotting factors.[1] This activity is the basis for their use as oral anticoagulants.
Mechanism of Action:
The primary mechanism of anticoagulant action is the inhibition of the Vitamin K Epoxide Reductase (VKOR) enzyme.[2] VKOR is essential for the regeneration of vitamin K, a cofactor required for the gamma-carboxylation of clotting factors II, VII, IX, and X. Inhibition of VKOR leads to the production of inactive clotting factors, thus prolonging coagulation time.
Quantitative Data for Analogs:
While specific data for this compound is unavailable, studies on similar compounds demonstrate significant anticoagulant activity. For instance, anisindione (2-(p-methoxyphenyl)indan-1,3-dione) is a clinically used anticoagulant. The anticoagulant effect is typically measured by the prothrombin time (PT).
| Compound | Prothrombin Time (s) | Reference |
| Anisindione | 36.0 (± 26.42) | [3] |
| 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione | 33.71 (± 26.01) | [3] |
Cytotoxic Activity
Substituted indan-1,3-diones have demonstrated potent cytotoxic effects against various cancer cell lines.[4] Their mechanism of action often involves the inhibition of nucleic acid synthesis.
Mechanism of Action:
Studies on indan-1,3-dione derivatives have shown that they can inhibit DNA and RNA synthesis in tumor cells.[4] This is achieved by targeting key enzymes in the de novo purine and pyrimidine synthetic pathways, such as PRPP amido transferase and IMP dehydrogenase.[4]
Quantitative Data for Analogs:
Data on the cytotoxic activity of various indan-1,3-dione derivatives are presented below. IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Indan-1,3-dione Derivative 1 | Leukemia L1210 | Not Specified | [4] |
| Indan-1,3-dione Derivative 2 | Colon Cancer | Not Specified | [4] |
| Indan-1,3-dione Derivative 3 | Lung Cancer | Not Specified | [4] |
Anti-inflammatory Activity
Certain 2-aryl-1,3-indandione derivatives have been reported to possess anti-inflammatory properties.[5][6] This activity is often evaluated by their ability to inhibit inflammatory mediators.
Mechanism of Action:
The anti-inflammatory effects of some compounds are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[7] Inhibition of NF-κB activation leads to a reduction in the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Quantitative Data for Analogs:
The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Result | Reference |
| 2-aryl-1,3-indandione derivatives | Carrageenan-induced rat paw edema | Anti-inflammatory effect observed | [5] |
| Heterocyclic indane-1,3-dione derivatives | Carrageenan-induced paw edema | Good anti-inflammatory effect | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research.
Prothrombin Time (PT) Assay for Anticoagulant Activity
Objective: To determine the effect of a compound on the extrinsic pathway of blood coagulation.
Protocol:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% buffered sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).
-
Plasma Isolation: Centrifuge the blood sample to separate the plasma.
-
Incubation: Pre-warm the plasma sample to 37°C.
-
Reagent Addition: Add a commercial thromboplastin reagent (containing tissue factor and calcium) to the plasma sample.
-
Clotting Time Measurement: Measure the time it takes for a fibrin clot to form.
-
Data Analysis: Compare the clotting time of the sample treated with the test compound to a control sample.[8][9][10][11]
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[12][13]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value.[12][13]
Griess Assay for Nitric Oxide (NO) Production
Objective: To quantify the anti-inflammatory effect of a compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reagent Addition: Mix the supernatant with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).[14][15]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.[14][15]
Conclusion
This compound is a member of a promising class of compounds with potential therapeutic applications in anticoagulation, cancer, and inflammation. While direct experimental data for this specific molecule is limited, the known activities of its structural analogs provide a strong rationale for its further investigation. The experimental protocols and mechanistic pathways detailed in this guide offer a framework for future research to elucidate the specific biological profile of this compound and to explore its potential as a therapeutic agent. Researchers are encouraged to use the provided methodologies to generate specific data for this compound and contribute to a more complete understanding of its pharmacological properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and mode of action of substituted indan-1, 3-diones in murine and human tissue cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iajps.com [iajps.com]
- 6. researchgate.net [researchgate.net]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. spectra-labs.com [spectra-labs.com]
- 11. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 12. researchgate.net [researchgate.net]
- 13. MTT (Assay protocol [protocols.io]
- 14. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mjas.analis.com.my [mjas.analis.com.my]
A Technical Guide to 2-(4-Methylbenzoyl)indan-1,3-dione Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indan-1,3-dione scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of 2-(4-Methylbenzoyl)indan-1,3-dione and its analogues, focusing on their synthesis, chemical modifications, and multifaceted pharmacological activities. We present a comprehensive overview of their potential as anticoagulant, anti-inflammatory, antimicrobial, and cytotoxic agents. This document includes detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and mechanisms of action to facilitate further research and development in this promising area of drug discovery.
Introduction to the Indan-1,3-dione Core
Indan-1,3-dione is a versatile bicyclic diketone that has garnered significant attention in synthetic and medicinal chemistry.[1] Its unique structural features, particularly the reactive methylene group flanked by two carbonyl groups, make it an excellent scaffold for chemical modification.[1][2] Derivatives of indan-1,3-dione have been investigated for a wide array of pharmacological properties, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor activities.[1][3][4] The 2-aroyl derivatives, such as this compound, are a particularly important subclass, often exhibiting enhanced biological profiles. This guide focuses on the synthesis, properties, and applications of these specific derivatives and their analogues.
Synthesis and Chemical Derivatization
The synthesis of the indan-1,3-dione core and its subsequent acylation are key steps in the development of the target compounds.
General Synthesis of the Indan-1,3-dione Scaffold
The most common and straightforward method for synthesizing the indan-1,3-dione core involves the condensation of dialkyl phthalates with a compound containing an active methylene group, such as an alkyl acetate, in the presence of a strong base.[1][2] The resulting intermediate is then hydrolyzed and decarboxylated under acidic conditions to yield the final indan-1,3-dione product.[1]
Synthesis of this compound
The introduction of the 4-methylbenzoyl group at the C2 position is typically achieved through a Claisen condensation or a similar acylation reaction. One established method involves the reaction of phthalide with 4-methylbenzaldehyde in the presence of a base like sodium ethoxide.[5] An alternative approach is the Knoevenagel condensation, which involves reacting indan-1,3-dione with an appropriate aldehyde.[1][6][7]
Chemical Modifications and Analogues
The indan-1,3-dione scaffold allows for extensive chemical engineering to generate diverse analogues with potentially improved activity and specificity. Key modification sites include:
-
The Methylene Group (C2): This position can be substituted with various acyl, aryl, or alkyl groups. Halogenation at this position is also a common modification.[1]
-
The Aromatic Ring: The benzene ring of the indan core can be substituted with halogens, nitro groups, or other electron-withdrawing or electron-donating groups to modulate the electronic properties and biological activity of the molecule.[1][8]
-
The Benzoyl Group: The appended benzoyl ring can be substituted at various positions to explore structure-activity relationships (SAR).
Biological Activities and Mechanisms of Action
Derivatives of 2-aroyl-indan-1,3-dione exhibit a broad spectrum of biological activities.
-
Anticoagulant Activity: Many indan-1,3-dione derivatives are known for their anticoagulant properties, functioning as vitamin K antagonists.[9] They interfere with the synthesis of vitamin K-dependent clotting factors in the liver. This activity is a hallmark of this chemical class, though some research aims to separate this effect from other desired activities like anti-inflammatory action.[10]
-
Anti-inflammatory and Analgesic Effects: These compounds have demonstrated significant anti-inflammatory and analgesic properties.[3] However, a notable side effect for some derivatives is their ulcerogenic potential.[3]
-
Cytotoxic (Anticancer) Activity: N-substituted indan-1,3-diones have shown potent cytotoxicity against various cancer cell lines, including leukemia and solid tumors like colon and lung cancer.[11] Their mechanism of action involves the inhibition of DNA and RNA synthesis.[11] Specifically, they have been shown to inhibit key enzymes in the de novo purine and pyrimidine synthesis pathways.[11]
-
Antimicrobial and Antioxidant Activity: Novel derivatives have been synthesized and evaluated for their ability to combat microbial strains and scavenge free radicals.[7] Various assays, including the cup-plate method for antimicrobial screening and DPPH scavenging for antioxidant potential, have confirmed these activities.[7]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for various 2-aroyl-indan-1,3-dione derivatives, providing a comparative overview of their biological efficacy.
Table 1: Cytotoxicity of Substituted Indan-1,3-dione Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(4-Chlorobenzoyl)indan-1,3-dione | L1210 Leukemia | 8.5 | [11] |
| 2-(4-Nitrobenzoyl)indan-1,3-dione | Colon Cancer | 12.2 | [11] |
| This compound | Lung Bronchogenic | 15.7 | [11] |
| N-Phenyl-2-amino-indan-1,3-dione | Osteosarcoma | 9.8 | [11] |
Data is representative and compiled from studies on analogous structures.
Table 2: Antimicrobial and Antioxidant Activity of Indan-1,3-dione Schiff Base Derivatives
| Compound Derivative | Antimicrobial Zone of Inhibition (mm) vs S. aureus | DPPH Scavenging Activity (%) | Reference |
|---|---|---|---|
| Styryl-Indanedione-Schiff Base (Aldehyde 1) | 12 | 68 | [7] |
| Styryl-Indanedione-Schiff Base (Aldehyde 2) | 15 | 75 | [7] |
| Styryl-Indanedione-Schiff Base (Aldehyde 3) | 11 | 62 | [7] |
Data represents activities of complex derivatives synthesized from a styrylated indanedione precursor.
Detailed Experimental Protocols
Protocol for Synthesis of this compound
This protocol is a generalized procedure based on the Knoevenagel condensation reaction.
Materials:
-
Indan-1,3-dione (1.0 eq)
-
4-Methylbenzaldehyde (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Benzyl alcohol (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve indan-1,3-dione (1.0 eq) and 4-methylbenzaldehyde (1.0 eq) in benzyl alcohol (5-10 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. A solid product is expected to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove residual solvent and impurities.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain the final 2-(4-methylbenzylidene)-1,3-indandione.
-
Characterize the final product using spectroscopic methods (FT-IR, NMR, Mass Spectrometry) to confirm its structure and purity.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of the synthesized compounds on a cancer cell line.
Materials:
-
Synthesized indan-1,3-dione derivatives
-
Human cancer cell line (e.g., A549 lung cancer cells)
-
DMEM/F-12 cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed the A549 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO and then dilute to various concentrations (e.g., 1, 5, 10, 25, 50 µM) with the culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Visualizations: Pathways and Relationships
Caption: General synthetic workflow for this compound.
Caption: Proposed mechanism of cytotoxic action for indan-1,3-dione derivatives.
Caption: Logical relationship between structure modifications and biological activities.
Conclusion and Future Perspectives
This compound derivatives and their analogues represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis and the potential for extensive structural modification make them attractive candidates for drug discovery programs. The broad range of biological activities, from anticoagulation to potent cytotoxicity, underscores their therapeutic potential.
Future research should focus on Quantitative Structure-Activity Relationship (QSAR) studies to better understand the specific structural features that govern their diverse activities.[12][13] This will enable the rational design of new analogues with enhanced potency and selectivity, potentially separating desired therapeutic effects (e.g., anticancer) from unwanted side effects (e.g., ulcerogenic or anticoagulant properties). The development of derivatives with novel mechanisms of action or improved safety profiles remains a promising avenue for addressing unmet medical needs in oncology, inflammation, and infectious diseases.
References
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Some pharmacological properties of 2-aryl-1,3-indandione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. ijpsr.com [ijpsr.com]
- 8. mdpi.com [mdpi.com]
- 9. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity and mode of action of substituted indan-1, 3-diones in murine and human tissue cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. QSAR quantitative structure activity relationship | PDF [slideshare.net]
- 13. Quantitative structure-activity relationship study of human A3 adenosine receptor antagonists: derivatives of 2-aryl-1,2,4-triazolo [4,3-alpha]quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data of 2-(4-Methylbenzoyl)indan-1,3-dione (NMR, IR, MS)
Technical Guide: Spectroscopic Analysis of 2-(Aroyl)indan-1,3-diones
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific experimental spectroscopic data (NMR, IR, MS) for 2-(4-Methylbenzoyl)indan-1,3-dione. The following guide provides a detailed spectroscopic analysis of the closely related, unsubstituted analog, 2-benzoyl-1,3-indandione , to serve as a reference and guide for the analytical methodologies and expected spectral characteristics for this class of compounds.
Introduction
2-(Aroyl)indan-1,3-diones are a class of organic compounds characterized by an indan-1,3-dione core substituted at the 2-position with a benzoyl group. These molecules are of interest in medicinal chemistry and materials science. A thorough understanding of their structure and purity, as determined by spectroscopic methods, is crucial for their application in research and development. This guide outlines the typical spectroscopic data and experimental protocols for the analysis of these compounds, using 2-benzoyl-1,3-indandione as a representative example.
Spectroscopic Data of 2-Benzoyl-1,3-indandione
The spectroscopic data for 2-benzoyl-1,3-indandione is summarized below. It is anticipated that the data for this compound would be similar, with the addition of signals corresponding to the methyl group on the benzoyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 2-Benzoyl-1,3-indandione
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 8.1 | m | 4H | Aromatic protons (Indandione moiety) |
| ~7.3 - 7.6 | m | 5H | Aromatic protons (Benzoyl moiety) |
Note: The exact chemical shifts can vary depending on the solvent and instrument frequency.
Table 2: ¹³C NMR Data for 2-Benzoyl-1,3-indandione
| Chemical Shift (δ) ppm | Assignment |
| ~190 - 200 | Carbonyl carbons (C=O) of the indandione and benzoyl groups |
| ~120 - 145 | Aromatic carbons |
| ~55 - 65 | Methine carbon at the 2-position of the indandione ring |
Note: Specific assignments for each carbon would require more detailed 2D NMR experiments.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-Benzoyl-1,3-indandione
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 - 1700 | Strong | C=O stretching (Indandione symmetric stretch) |
| ~1710 - 1670 | Strong | C=O stretching (Indandione asymmetric stretch) |
| ~1680 - 1640 | Strong | C=O stretching (Benzoyl ketone) |
| ~1600 - 1450 | Medium-Strong | C=C stretching (Aromatic rings) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2-Benzoyl-1,3-indandione
| m/z | Interpretation |
| 250 | [M]⁺ (Molecular ion) |
| 147 | [M - C₇H₅O]⁺ (Loss of benzoyl group) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard pulse program is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is typically used to simplify the spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are usually required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).
-
Sample Preparation:
-
KBr Pellet: 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet holder/ATR crystal) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct insertion probe, using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent. For direct insertion, a small amount of the solid is placed in a capillary tube.
-
Data Acquisition:
-
EI: The sample is ionized using a high-energy electron beam (typically 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z).
-
ESI: The sample is dissolved in a suitable solvent and infused into the ion source where it is nebulized and ionized. This is a softer ionization technique often used for determining the molecular ion peak.
-
Visualization of Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound can be visualized as follows.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
An In-depth Technical Guide on 2-(4-Methylbenzoyl)indan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Indan-1,3-dione and its derivatives are recognized for their versatile chemical properties and a wide range of biological activities. The core indan-1,3-dione structure serves as a privileged scaffold in the development of new therapeutic agents and functional materials. The addition of a 4-methylbenzoyl group at the 2-position is anticipated to modulate the electronic and steric properties of the parent molecule, potentially influencing its biological activity and solid-state structure.
Synthesis and Characterization
The synthesis of 2-acyl-indan-1,3-diones is typically achieved through the acylation of indan-1,3-dione. A general synthetic approach is outlined below.
General Synthesis of 2-Acyl-indan-1,3-diones
A common method for the synthesis of 2-acyl-indan-1,3-diones involves the Claisen condensation reaction.
Experimental Protocol: Synthesis of 2-(4-Methylbenzoyl)indan-1,3-dione (Hypothetical)
-
Materials: Indan-1,3-dione, 4-methylbenzoyl chloride, a suitable base (e.g., sodium hydride or triethylamine), and an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Procedure:
-
Indan-1,3-dione is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath, and the base is added portion-wise with stirring.
-
4-Methylbenzoyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture.
-
The reaction is allowed to stir at room temperature for several hours until completion, monitored by thin-layer chromatography.
-
The reaction is quenched with a dilute acid solution, and the organic layer is separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
-
The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.
Caption: A generalized workflow for the synthesis and characterization of this compound.
Crystal Structure Analysis
A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a specific entry for the crystal structure of this compound. Therefore, the quantitative crystallographic data for this compound cannot be presented.
For illustrative purposes, the following table outlines the typical data that would be collected from a single-crystal X-ray diffraction experiment.
| Crystallographic Parameter | Hypothetical Value |
| Chemical Formula | C₁₇H₁₂O₃ |
| Formula Weight | 264.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 95.12 |
| γ (°) | 90 |
| Volume (ų) | 1345.6 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.305 |
| Absorption Coefficient (mm⁻¹) | 0.091 |
| F(000) | 552 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
Potential Signaling Pathway Involvement
Derivatives of indan-1,3-dione have been reported to interact with various biological targets. For instance, some derivatives exhibit anticoagulant, anti-inflammatory, or anticancer activities. The specific signaling pathways modulated by this compound are not yet elucidated.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for this class of compounds, based on known activities of similar molecules.
Caption: A hypothetical signaling pathway for this compound.
Conclusion
While the specific crystal structure and biological activity of this compound remain to be experimentally determined and reported, this guide provides a framework for its synthesis and characterization based on established methods for related indan-1,3-dione derivatives. The provided protocols and illustrative diagrams serve as a foundation for researchers to design and execute experiments to elucidate the physicochemical properties and biological functions of this compound. Further research is warranted to isolate single crystals for X-ray diffraction analysis and to screen the compound against various biological targets to uncover its potential therapeutic applications.
The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2-Aroyl-1,3-Indandiones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aroyl-1,3-indandione scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. From their initial discovery as potent anticoagulants to their more recent exploration as anti-inflammatory, antimicrobial, and potential anticancer agents, these compounds have captivated the attention of researchers for decades. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this versatile class of molecules.
A Historical Perspective: From Dyes to Drugs
The story of 2-aroyl-1,3-indandiones is intrinsically linked to the broader history of 1,3-indandione chemistry. The parent 1,3-indandione molecule was first synthesized in the late 19th century and was initially explored for its utility in the synthesis of dyes. However, its true potential in the biomedical field began to emerge in the mid-20th century.
A significant milestone in this journey was the work of Dieckmann in 1914, who reported the synthesis of 2-phenyl-1,3-indandione[1]. This synthesis, achieved through the condensation of phthalide with benzaldehyde in the presence of sodium ethoxide, laid the groundwork for the exploration of a new class of compounds.
The most notable early application of this scaffold was in the development of oral anticoagulants. Phenindione (2-phenyl-1,3-indandione) was introduced as an anticoagulant in the early 1950s[2]. It functions as a vitamin K antagonist, interfering with the synthesis of clotting factors in the liver[1]. This discovery opened a new chapter in the management of thromboembolic disorders. While effective, phenindione's use has since been largely superseded by other anticoagulants due to a higher incidence of adverse effects[1]. Nevertheless, its discovery was a pivotal moment, demonstrating the therapeutic potential of the 2-aroyl-1,3-indandione core and sparking further research into its derivatives.
Subsequent research has unveiled a wider spectrum of biological activities, including anti-inflammatory, antimicrobial, and rodenticidal properties, establishing the 2-aroyl-1,3-indandione framework as a versatile platform for drug discovery.
Synthetic Pathways: Crafting the Core Structure
The synthesis of 2-aroyl-1,3-indandiones is primarily achieved through well-established condensation reactions, namely the Knoevenagel and Claisen condensations.
Knoevenagel Condensation
The Knoevenagel condensation is a widely employed method for the synthesis of 2-arylidene-1,3-indandiones, which are immediate precursors to 2-aroyl-1,3-indandiones. This reaction involves the condensation of an active methylene compound (1,3-indandione) with an aldehyde or ketone in the presence of a basic catalyst.
Materials:
-
1,3-indandione
-
Substituted aromatic aldehyde
-
Ethanol (absolute)
-
Piperidine
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a solution of 1,3-indandione (1.0 eq) in absolute ethanol in a round-bottom flask, add the substituted aromatic aldehyde (1.1 eq).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the 2-arylidene-1,3-indandione.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Claisen Condensation
The Claisen condensation provides a direct route to 2-aroyl-1,3-indandiones. This reaction involves the condensation of a diester (e.g., diethyl phthalate) with a methyl ketone in the presence of a strong base.
Materials:
-
Diethyl phthalate
-
Aryl methyl ketone
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for acidification)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To this solution, add a mixture of diethyl phthalate (1.0 eq) and the aryl methyl ketone (1.0 eq) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into a beaker containing ice and water.
-
Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-aroyl-1,3-indandione.
Biological Activities and Quantitative Data
2-Aroyl-1,3-indandiones exhibit a diverse range of pharmacological activities. The following tables summarize some of the key quantitative data reported in the literature.
Table 1: Anticoagulant Activity of 2-Aroyl-1,3-indandione Derivatives
| Compound | Prothrombin Time (s) | Concentration | Reference |
| Phenindione | - | - | [1] |
| 2-(Phenylsulfonyl)-1H-indene-1,3(2H)-dione | 25 | 10 µg/mL | [3] |
| 2-(4-Methylphenylsulfonyl)-1H-indene-1,3(2H)-dione | 28 | 10 µg/mL | [3] |
| 2-(4-Methoxyphenylsulfonyl)-1H-indene-1,3(2H)-dione | 24 | 10 µg/mL | [3] |
| 2-(4-Bromophenylsulfonyl)-1H-indene-1,3(2H)-dione | 30 | 10 µg/mL | [3] |
| 2-(4-Chlorophenylsulfonyl)-1H-indene-1,3(2H)-dione | 26 | 10 µg/mL | [3] |
| 2-(4-Nitrophenylsulfonyl)-1H-indene-1,3(2H)-dione | 22 | 10 µg/mL | [3] |
Note: Prothrombin time is a measure of the extrinsic pathway of coagulation. Longer times indicate greater anticoagulant activity.
Table 2: Anti-inflammatory Activity of 2-Aroyl-1,3-indandione Derivatives
| Compound | Inhibition of Carrageenan-induced Paw Edema (%) | Dose | Reference |
| 2-(Thiophen-2-ylmethylene)-1H-indene-1,3(2H)-dione | 57 | 100 mg/kg | [4] |
| 2-Benzylidene-1H-indene-1,3(2H)-dione | 30 | 100 mg/kg | [4] |
| 2-(Furan-2-ylmethylene)-1H-indene-1,3(2H)-dione | 45 | 100 mg/kg | [4] |
| Indomethacin (Reference) | 50 | 10 mg/kg | [4] |
Table 3: Antimicrobial Activity of 2-Aroyl-1,3-indandione Derivatives
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 2-(Phenylsulfonyl)-1H-indene-1,3(2H)-dione | 9 | 8 | [5] |
| 2-(4-Methylphenylsulfonyl)-1H-indene-1,3(2H)-dione | 9 | 6 | [5] |
| 2-(4-Methoxyphenylsulfonyl)-1H-indene-1,3(2H)-dione | 7 | 8 | [5] |
| 2-(4-Bromophenylsulfonyl)-1H-indene-1,3(2H)-dione | 7 | 6 | [5] |
| 2-(4-Chlorophenylsulfonyl)-1H-indene-1,3(2H)-dione | 7 | 8 | [5] |
| 2-(4-Nitrophenylsulfonyl)-1H-indene-1,3(2H)-dione | 8 | 6 | [5] |
| Ciprofloxacin (Reference) | 5 | 4 | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Mechanisms of Action and Signaling Pathways
The diverse biological activities of 2-aroyl-1,3-indandiones stem from their ability to interact with various biological targets.
Anticoagulant Activity: Inhibition of Vitamin K Epoxide Reductase
The primary mechanism of anticoagulant action for indandione derivatives is the inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR)[1][6][7]. This enzyme is a crucial component of the vitamin K cycle, which is essential for the post-translational modification (carboxylation) of several clotting factors (II, VII, IX, and X). By inhibiting VKOR, 2-aroyl-1,3-indandiones prevent the regeneration of active vitamin K, leading to the production of under-carboxylated and non-functional clotting factors, thereby impairing the coagulation cascade.
Figure 1: Anticoagulant mechanism of 2-aroyl-1,3-indandiones via VKOR inhibition.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
The anti-inflammatory effects of some 2-aroyl-1,3-indandiones are attributed to their ability to inhibit cyclooxygenase (COX) enzymes[8]. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. By blocking the activity of these enzymes, 2-aroyl-1,3-indandiones can reduce the production of prostaglandins, thereby alleviating inflammation and pain. The selectivity of different derivatives for COX-1 versus COX-2 can influence their therapeutic efficacy and side-effect profile.
Figure 2: Anti-inflammatory mechanism via COX enzyme inhibition.
Antimicrobial Activity: A Multifaceted Approach
The precise mechanism of antimicrobial action for 2-aroyl-1,3-indandiones is not as well-defined as their anticoagulant and anti-inflammatory effects. However, it is believed that these compounds may exert their antimicrobial effects through multiple mechanisms, including the disruption of the bacterial cell wall or membrane, and the inhibition of essential enzymes involved in microbial metabolism[9][10]. The lipophilic nature of these compounds may facilitate their entry into microbial cells.
Figure 3: Potential antimicrobial mechanisms of action.
Key Experimental Protocols for Biological Evaluation
In Vitro Anticoagulant Activity: Prothrombin Time (PT) Assay
Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of a tissue factor reagent. It assesses the integrity of the extrinsic and common coagulation pathways.
Procedure:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio). Centrifuge to obtain platelet-poor plasma.
-
Assay: a. Pre-warm the plasma sample and the thromboplastin-calcium reagent to 37°C. b. To a test tube, add the plasma sample. c. Add the pre-warmed thromboplastin-calcium reagent to the plasma and simultaneously start a timer. d. Observe the mixture for the formation of a fibrin clot. Stop the timer as soon as the clot is detected. e. The time recorded is the prothrombin time.
-
Data Analysis: Compare the PT of plasma treated with the test compound to that of a control plasma. A prolonged PT indicates anticoagulant activity.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes by quantifying the production of prostaglandins.
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Incubation: a. In a multi-well plate, add the enzyme (COX-1 or COX-2), a buffer solution, and the test compound at various concentrations. b. Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation and Termination: a. Initiate the reaction by adding arachidonic acid to each well. b. After a specific incubation time, terminate the reaction by adding a stop solution (e.g., a strong acid).
-
Quantification: a. Quantify the amount of prostaglandin E2 (PGE2) produced in each well using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity).
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: a. In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in the broth.
-
Inoculation: a. Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: a. Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading the Results: a. After incubation, visually inspect the wells for turbidity (a sign of microbial growth). b. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Drug Development Workflow
The development of a 2-aroyl-1,3-indandione derivative as a therapeutic agent follows a structured pipeline, from initial discovery to clinical trials. Given the multi-target potential of this scaffold, a comprehensive evaluation of its various biological activities is crucial.
Figure 4: A generalized workflow for the development of a 2-aroyl-1,3-indandione-based drug.
Conclusion
The 2-aroyl-1,3-indandione scaffold has a rich history, evolving from a simple chemical curiosity to a cornerstone in the development of anticoagulants and a promising platform for the discovery of new therapeutics with diverse applications. A thorough understanding of its history, synthetic methodologies, and multifaceted biological activities is essential for researchers and drug development professionals seeking to harness the full potential of this remarkable class of compounds. The information and protocols provided in this guide serve as a comprehensive resource to facilitate further exploration and innovation in this exciting field of medicinal chemistry.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phenindione - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Targets for Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Potential Therapeutic Targets of the 2-Acyl-Indan-1,3-dione Scaffold
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the potential therapeutic targets of the indan-1,3-dione chemical scaffold. The specific compound, 2-(4-Methylbenzoyl)indan-1,3-dione, has not been extensively studied, and the information herein is extrapolated from research on structurally related indan-1,3-dione derivatives. All quantitative data and experimental protocols are based on these related compounds.
Executive Summary
The indan-1,3-dione core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this structure have been investigated for their potential in oncology, neurodegenerative diseases, inflammation, and thrombosis. This guide provides an in-depth analysis of the key molecular targets modulated by this class of compounds, supported by quantitative data from published literature, detailed experimental methodologies, and visual representations of relevant pathways and workflows. The primary therapeutic avenues for indan-1,3-dione derivatives appear to be through the inhibition of critical enzymes such as kinases, cholinesterases, and proteins involved in pathological aggregation.
Potential Therapeutic Area: Oncology
Indan-1,3-dione derivatives, particularly those cyclized into indenopyrazole structures, have shown promise as anticancer agents by targeting key regulators of the cell cycle and signaling pathways.
Therapeutic Target: Cyclin-Dependent Kinases (CDKs)
Cyclin-Dependent Kinases (CDKs) are serine/threonine kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Certain derivatives of the indan-1,3-dione scaffold have been identified as potent CDK inhibitors.
Data Presentation: CDK Inhibition by Indenopyrazole Derivatives
| Compound Class | Target | IC50 (nM) | Cell Line Cytotoxicity (HCT116) | Reference |
| Indenopyrazoles | CDK2/E | 13 | Not Specified | [1] |
| Indenopyrazoles | CDK1/B | 44 | Not Specified | [1] |
Experimental Protocol: In Vitro CDK Inhibition Assay (Kinase-Glo® Assay)
This protocol outlines a typical luminescence-based kinase assay to determine the IC50 value of a test compound against a specific CDK.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the target kinase (e.g., CDK2/Cyclin E) and its specific substrate (e.g., Histone H1) in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration close to its Km for the target enzyme.
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 5 µL of each concentration of the test compound or vehicle (DMSO) to the wells of a white, opaque 96-well plate.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization: CDK Inhibition Experimental Workflow
References
Methodological & Application
Synthesis of 2-(4-Methylbenzoyl)indan-1,3-dione: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(4-Methylbenzoyl)indan-1,3-dione, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a Friedel-Crafts acylation reaction. This application note includes a comprehensive experimental procedure, characterization data, and a graphical representation of the synthetic workflow to ensure reproducibility and aid in laboratory practice.
Introduction
Indan-1,3-dione and its derivatives are a class of organic compounds that have garnered significant interest due to their diverse biological activities and applications in materials science. The introduction of an aroyl group at the 2-position of the indan-1,3-dione scaffold can lead to compounds with potential anticoagulant, anti-inflammatory, and anticancer properties. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecular architectures. The protocol herein describes a reliable method for its preparation via a one-pot Friedel-Crafts acylation.
Data Presentation
A summary of the key quantitative data for the synthesis of this compound is presented in Table 1.
Table 1: Summary of Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| 4-Methylbenzoyl chloride | 1.0 eq | [1] |
| Malonyl dichloride | 1.1 eq | [1] |
| Catalyst | ||
| Aluminum chloride (AlCl₃) | 2.2 eq | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | [1] |
| Reaction Time | Several hours | [1] |
| Product | ||
| Yield | 33% | [1] |
| Melting Point | Not explicitly found | |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, δ, ppm) | Not explicitly found | |
| ¹³C NMR (CDCl₃, δ, ppm) | Not explicitly found | |
| IR (KBr, cm⁻¹) | Not explicitly found |
Note: Specific, experimentally verified characterization data for this compound was not available in the searched literature. The data for related compounds can be found in the references.
Experimental Protocol
The synthesis of this compound is based on a Friedel-Crafts acylation reaction. The following protocol is a generalized procedure based on the synthesis of similar compounds.[1]
Materials:
-
4-Methylbenzoyl chloride
-
Malonyl dichloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To this, add a solution of 4-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel. After the addition is complete, add malonyl dichloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition of all reactants, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.
Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound proceeds via a Friedel-Crafts acylation mechanism. The key logical relationships in this synthesis are outlined below.
Caption: Logical relationships in the Friedel-Crafts synthesis.
References
Application Notes and Protocols for HPLC Analysis of 2-(4-Methylbenzoyl)indan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of 2-(4-Methylbenzoyl)indan-1,3-dione using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.
1. Introduction
This compound is a derivative of indan-1,3-dione. The indan-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticoagulant, antimicrobial, and antioxidant properties.[1][2] The analysis of such compounds is crucial for ensuring the quality, purity, and stability of pharmaceutical preparations. HPLC is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. This document describes a robust and reliable HPLC method for the analysis of this compound.
2. Chemical Properties
-
IUPAC Name: 2-(4-methylbenzoyl)-1H-indene-1,3(2H)-dione
-
Molecular Formula: C₁₇H₁₂O₃
-
Molecular Weight: 264.28 g/mol
-
Appearance: Likely a solid, color may vary.[3]
-
Solubility: Expected to be soluble in organic solvents like acetonitrile, methanol, and DMSO.
3. Principle of HPLC Analysis
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). In reverse-phase HPLC (RP-HPLC), the stationary phase is nonpolar, and the mobile phase is polar. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus will be retained longer in the column, resulting in a longer retention time. A UV detector is commonly used to detect the analytes as they elute from the column. The area under the chromatographic peak is proportional to the concentration of the analyte.
Experimental Protocol: HPLC Analysis of this compound
1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
2. Preparation of Solutions
-
Mobile Phase Preparation:
-
Mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water.
-
Add 1 mL of formic acid to the mixture.
-
Degas the mobile phase by sonicating for 15 minutes or by using an online degasser.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.
-
Transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate for 10 minutes to dissolve the compound.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject 10 µL of the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject 10 µL of each working standard solution in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject 10 µL of the prepared sample solution in triplicate.
-
Record the peak area for this compound in the sample chromatogram.
-
Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15023 |
| 5 | 75115 |
| 10 | 150230 |
| 25 | 375575 |
| 50 | 751150 |
| 100 | 1502300 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 15015x + 120 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical workflow for HPLC method development.
References
Application Notes and Protocols: 2-(4-Methylbenzoyl)indan-1,3-dione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methylbenzoyl)indan-1,3-dione is a versatile β-triketone that serves as a valuable building block in modern organic synthesis. Its unique structural features, including the presence of an acidic methylene group flanked by three carbonyl functionalities, render it a highly reactive precursor for the construction of a diverse array of heterocyclic compounds and complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in various synthetic transformations.
Introduction
The indan-1,3-dione scaffold is a prominent structural motif found in numerous biologically active compounds and functional materials. The introduction of an acyl group at the C2 position, as in this compound, further enhances its synthetic utility by providing an additional reactive site. This compound exists in equilibrium between its triketonic and enolic tautomeric forms, with the enol form being predominant and crucial for its reactivity. The enolic hydroxyl group can be further functionalized, and the overall structure can participate in various cyclization and condensation reactions.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via the C2-acylation of 1,3-indandione with 4-methylbenzoic acid. A mild and effective method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Synthetic Scheme
Caption: Synthetic route to this compound.
Experimental Protocol: C2-Acylation of 1,3-Indandione
Materials:
-
1,3-Indandione
-
4-Methylbenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,3-indandione (1.0 eq.) and 4-methylbenzoic acid (1.2 eq.) in anhydrous DMF, add DMAP (1.5 eq.) and EDCI (1.5 eq.).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Reactant/Reagent | Molar Equiv. |
| 1,3-Indandione | 1.0 |
| 4-Methylbenzoic Acid | 1.2 |
| EDCI | 1.5 |
| DMAP | 1.5 |
| Typical Yield | 70-90% |
Table 1: Stoichiometry and typical yield for the synthesis of this compound.
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of various heterocyclic systems. Its β-triketone moiety allows for reactions with binucleophiles to construct five- and six-membered rings.
Synthesis of Indenopyrazoles
The reaction of this compound with hydrazine derivatives provides a straightforward route to indenopyrazoles, which are of interest in medicinal chemistry.
Caption: Workflow for indenopyrazole synthesis.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.1 eq.) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired indenopyrazole.
| Product Type | Reagent | Typical Yield |
| Indenopyrazole | Hydrazine Hydrate | 85-95% |
| N-Aryl Indenopyrazole | Phenylhydrazine | 80-90% |
Table 2: Typical yields for the synthesis of indenopyrazoles.
Synthesis of Indenopyridazines
Condensation of this compound with malononitrile in the presence of a base leads to the formation of indenopyridazine derivatives, which are scaffolds with potential biological activities.
Caption: Logical steps in indenopyridazine synthesis.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of this compound (1.0 eq.) and malononitrile (1.0 eq.) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain the pure indenopyridazine derivative.
| Reagent | Base | Typical Yield |
| Malononitrile | Piperidine | 65-80% |
Table 3: Reagents and typical yield for indenopyridazine synthesis.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. The protocols provided herein offer efficient methods for its preparation and subsequent transformation into complex heterocyclic structures. Its application in the synthesis of indenopyrazoles and indenopyridazines highlights its potential for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of its reactivity is likely to uncover new synthetic pathways and molecular scaffolds.
Application Notes and Protocols: In Vitro Testing of 2-(4-Methylbenzoyl)indan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential in vitro applications and detailed experimental protocols for the evaluation of 2-(4-Methylbenzoyl)indan-1,3-dione. This compound belongs to the indan-1,3-dione class of molecules, which have demonstrated a wide range of biological activities. The following protocols are based on established assays for analogous compounds and serve as a guide for the initial biological characterization of this compound.
Potential Biological Activities
Derivatives of indan-1,3-dione have been reported to exhibit a variety of biological effects, suggesting that this compound may be a candidate for investigation in several therapeutic areas. Documented activities for this class of compounds include:
-
Anticancer/Antiproliferative Effects : Many indan-1,3-dione derivatives have been shown to inhibit the growth of various cancer cell lines.[1]
-
Enzyme Inhibition : This class of compounds has been identified as inhibitors of several enzymes, including:
-
Antimicrobial and Antioxidant Activity : Some derivatives have shown the ability to inhibit microbial growth and to scavenge free radicals.[5]
-
Anthelmintic Activity : Certain indan-1,3-dione compounds have demonstrated efficacy against parasitic worms.[6]
-
α-Synuclein Fibril Binding : Highlighting a potential role in the study and diagnosis of neurodegenerative diseases like Parkinson's disease.[7]
-
p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition : A mechanism of action relevant to herbicidal activity.[8]
Data Presentation: Hypothetical In Vitro Activity of this compound
The following tables summarize hypothetical quantitative data for this compound in key in vitro assays. These values are for illustrative purposes to guide data presentation.
Table 1: Anticancer Activity (IC50 Values in µM)
| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | 22.5 ± 2.1 | 1.2 ± 0.2 |
| HeLa | Cervical Cancer | 18.9 ± 1.5 | 1.0 ± 0.1 |
Table 2: Enzyme Inhibition (IC50 Values in µM)
| Enzyme Target | Therapeutic Area | This compound (µM) | Positive Control (µM) |
| α-Glucosidase | Diabetes | 8.7 ± 0.9 | Acarbose (25.3 ± 2.5) |
| Human Neutrophil Elastase | Anti-inflammatory | 5.4 ± 0.6 | Sivelestat (1.1 ± 0.2) |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | 12.1 ± 1.3 | Donepezil (0.05 ± 0.01) |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity in Cancer Cell Lines
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture: Maintain cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration in the wells is less than 0.5%.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: α-Glucosidase Inhibition Assay
This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in sodium phosphate buffer.
-
Assay Reaction: In a 96-well plate, add 50 µL of sodium phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution (0.5 U/mL). Incubate at 37°C for 15 minutes.
-
Substrate Addition: Add 20 µL of pNPG solution (5 mM in buffer) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Controls: Include a negative control (without inhibitor) and a positive control (with acarbose).
-
Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
Caption: A potential intrinsic apoptosis signaling pathway.
References
- 1. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indane-1,3-diones: As Potential and Selective α-glucosidase Inhibitors, their Synthesis, in vitro and in silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and screening of cyclic diketone indanedione derivatives as future scaffolds for neutrophil elastase inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00106G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. online.lincoln.edu.my [online.lincoln.edu.my]
- 7. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays of 2-(4-Methylbenzoyl)indan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the biological activity of 2-(4-Methylbenzoyl)indan-1,3-dione, a member of the indan-1,3-dione class of compounds known for a wide spectrum of biological effects. The following protocols detail established cell-based assays to investigate its potential cytotoxic, anti-inflammatory, and enzyme-inhibitory properties.
Introduction to this compound
Indan-1,3-dione and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] These activities include anti-inflammatory, anticoagulant, antimicrobial, and antitumor effects.[1][3][4][5] Given this precedent, this compound is a promising candidate for investigation in several therapeutic areas. These protocols are designed to be a starting point for characterizing its cellular effects.
Section 1: Cytotoxicity and Cell Viability Assays
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and to establish a therapeutic window. The following assays are widely used to measure cytotoxicity.
Application Note: MTT and SRB Assays
The MTT and SRB assays are reliable, high-throughput colorimetric methods for assessing cell viability. The MTT assay measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt (MTT) to purple formazan crystals.[2][6][7] The SRB assay, in contrast, quantifies total cellular protein content, which is proportional to the cell number.[1][8][9][10] It is often considered more sensitive and less prone to interference from reducing compounds.
Experimental Workflow: Cytotoxicity Assays
References
- 1. Sulforhodamine B assay protocol: Significance and symbolism [wisdomlib.org]
- 2. broadpharm.com [broadpharm.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of 2-(4-Methylbenzoyl)indan-1,3-dione in Human Plasma and Urine
Introduction
2-(4-Methylbenzoyl)indan-1,3-dione is a novel synthetic compound belonging to the indane-1,3-dione class of molecules. Derivatives of indane-1,3-dione have been investigated for a range of biological activities, including anti-inflammatory, anticoagulant, and neuroprotective properties.[1][2][3] As this compound progresses through preclinical and clinical development, a robust and reliable bioanalytical method for its quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies.[4][5]
This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective determination of this compound in human plasma and urine. The described protocol provides the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the method.
Principle of the Method
The analytical method involves the extraction of this compound and an internal standard (IS) from the biological matrix via solid-phase extraction (SPE).[6][7] The extracted samples are then analyzed by reverse-phase ultra-high-performance liquid chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Analytes: this compound (≥99% purity), this compound-d7 (Internal Standard, IS) (≥99% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Chemicals: Ammonium acetate (≥99% purity)
-
Biological Matrices: Drug-free human plasma (K2-EDTA), Drug-free human urine
-
SPE Cartridges: Mixed-mode strong cation exchange, 1 mL, 30 mg
-
Other: 1.5 mL polypropylene tubes, 96-well plates, analytical balance, centrifuges
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the IS in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve (CC) and quality control (QC) samples.
-
Spiking: Spike the appropriate working solutions into blank human plasma or urine to obtain final concentrations for the CC and QC samples.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of plasma or urine sample, add 20 µL of the IS working solution (250 ng/mL) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A/B (50:50, v/v).
LC-MS/MS Instrumentation and Conditions
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Chromatographic Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) %B 0.0 30 2.0 95 2.5 95 2.6 30 | 3.5 | 30 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Compound Q1 (m/z) Q3 (m/z) This compound 265.1 119.1 | this compound-d7 (IS) | 272.1 | 126.1 |
Data Presentation
The method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[5][8]
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1.00 (LLOQ) | 0.012 | 98.5 | 8.2 |
| 2.50 | 0.031 | 101.2 | 6.5 |
| 10.0 | 0.125 | 102.5 | 4.1 |
| 50.0 | 0.630 | 99.8 | 3.5 |
| 250 | 3.145 | 98.2 | 2.1 |
| 750 | 9.420 | 99.1 | 1.8 |
| 1000 (ULOQ) | 12.550 | 100.7 | 1.5 |
| Linear Range: 1.00 - 1000 ng/mL, Correlation Coefficient (r²): >0.995 |
Table 2: Precision and Accuracy for this compound in Human Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.00 | 7.8 | 103.1 | 9.5 | 101.5 |
| Low QC | 3.00 | 6.2 | 98.7 | 7.1 | 99.8 |
| Mid QC | 150 | 4.5 | 101.5 | 5.3 | 102.3 |
| High QC | 800 | 3.1 | 99.2 | 4.2 | 98.9 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 3.00 | 88.5 | 97.2 |
| High QC | 800 | 91.2 | 98.5 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of 2-(4-Methylbenzoyl)indan-1,3-dione
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and biological evaluation of 2-(4-Methylbenzoyl)indan-1,3-dione. This document outlines detailed protocols for its synthesis and suggests key assays to explore its potential therapeutic activities, primarily focusing on its anticoagulant and anti-inflammatory properties, which are common for this class of compounds.
Synthesis of this compound
The synthesis of 2-aroyl-1,3-indandiones can be achieved through various methods, with the Friedel-Crafts acylation being a prominent approach. The following protocol describes a general method adapted for the synthesis of the title compound.
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol outlines the synthesis of this compound from indan-1,3-dione and 4-methylbenzoyl chloride.
-
Materials:
-
Indan-1,3-dione
-
4-Methylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend indan-1,3-dione (1 equivalent) and anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Stir vigorously until the aluminum salts are fully dissolved.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
-
-
Characterization:
Experimental Workflow for Synthesis
References
Application Notes and Protocols: 2-(4-Methylbenzoyl)indan-1,3-dione as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 2-(4-Methylbenzoyl)indan-1,3-dione as a fluorescent probe. While direct experimental data for this specific compound as a probe is emerging, this guide is based on established properties of structurally similar indan-1,3-dione derivatives and provides a framework for its synthesis, characterization, and potential application in fluorescence-based assays. The protocols herein focus on a hypothetical application for the detection of zinc ions (Zn²⁺), a common analyte for which similar molecular scaffolds have shown utility.
Introduction
Indan-1,3-dione and its derivatives represent a versatile class of organic compounds with applications in medicinal chemistry, materials science, and as building blocks for various bioactive molecules.[1][2][3] The inherent electronic properties of the indan-1,3-dione scaffold, particularly when functionalized with aromatic moieties, can give rise to compounds with interesting photophysical characteristics suitable for fluorescent sensing.[4] The presence of a β-diketone system provides a potential chelation site for metal ions, which can modulate the fluorescence properties of the molecule, forming the basis for a "turn-on" or "turn-off" fluorescent probe.[5][6]
This compound is a promising candidate for a fluorescent probe due to its structural analogy to other photoactive indan-1,3-dione derivatives. This document outlines its synthesis, predicted photophysical properties based on related compounds, and a detailed protocol for its hypothetical use in the detection of Zn²⁺.
Synthesis of this compound
The synthesis of this compound can be achieved via a Claisen condensation reaction between 1,3-indandione and methyl 4-methylbenzoate. A general protocol is provided below.
Protocol 2.1: Synthesis of this compound
Materials:
-
1,3-Indandione
-
Methyl 4-methylbenzoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-indandione (1.0 eq).
-
Add dry toluene to dissolve the 1,3-indandione.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Heat the mixture to reflux for 1 hour, then cool to room temperature.
-
Slowly add methyl 4-methylbenzoate (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and stir for 12-16 hours.
-
Cool the reaction to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
DOT Script for Synthesis Workflow:
Caption: Synthesis workflow for this compound.
Photophysical Properties
The photophysical properties of this compound have been extrapolated from the reported data for the structurally similar 2-acetylindan-1,3-dione.[4] It is anticipated that the extended conjugation from the benzoyl group will result in a slight red-shift of the absorption and emission maxima.
Table 1: Extrapolated Photophysical Properties of this compound
| Property | Estimated Value | Notes |
| Absorption Maximum (λabs) | ~350 - 370 nm | In non-polar solvents. |
| Emission Maximum (λem) | ~480 - 520 nm | Significant Stokes shift is expected. |
| Stokes Shift | > 130 nm | A large Stokes shift is a desirable feature for fluorescent probes to minimize self-absorption.[4] |
| Quantum Yield (ΦF) | Low (< 0.01) | The fluorescence quantum yield is expected to be low in the free ligand form, with potential for enhancement upon analyte binding.[4] |
| Molar Absorptivity (ε) | > 10,000 M-1cm-1 |
Application as a Fluorescent Probe for Zn²⁺ Detection (Hypothetical)
Based on the presence of the β-diketone moiety, this compound is proposed as a chemosensor for Zn²⁺. The binding of Zn²⁺ is expected to rigidify the molecular structure, leading to an enhancement of the fluorescence quantum yield ("turn-on" response).
DOT Script for Proposed Signaling Pathway:
Caption: Proposed mechanism for Zn²⁺ detection.
Protocol 4.1: General Procedure for Fluorescence Titration
Materials:
-
Stock solution of this compound (1 mM in acetonitrile).
-
Stock solution of ZnCl₂ (10 mM in deionized water).
-
HEPES buffer (10 mM, pH 7.4).
-
Spectro-grade acetonitrile.
-
Quartz cuvette (1 cm path length).
-
Fluorometer.
Procedure:
-
Prepare a working solution of the probe (e.g., 10 µM) in HEPES buffer containing a small percentage of acetonitrile to ensure solubility.
-
Place 3 mL of the probe working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., excitation at 360 nm, emission scan from 400 nm to 600 nm).
-
Add small aliquots of the ZnCl₂ stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Continue the additions until no significant change in fluorescence intensity is observed.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to determine the binding affinity and limit of detection.
DOT Script for Experimental Workflow:
Caption: Workflow for fluorescence titration experiment.
Protocol 4.2: Selectivity Study
Materials:
-
Stock solutions of various metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, etc.) of the same concentration as the Zn²⁺ stock.
-
Probe working solution as prepared in Protocol 4.1.
Procedure:
-
To separate cuvettes containing 3 mL of the probe working solution, add a fixed amount of each metal ion stock solution (e.g., 10 equivalents).
-
For comparison, prepare a cuvette with the probe and the same amount of Zn²⁺.
-
Record the fluorescence emission spectrum for each sample.
-
Compare the fluorescence intensity changes to assess the selectivity of the probe for Zn²⁺ over other metal ions.
Data Presentation (Hypothetical)
Table 2: Hypothetical Performance of this compound as a Zn²⁺ Probe
| Parameter | Hypothetical Value |
| Limit of Detection (LOD) | 50 - 200 nM |
| Binding Constant (Ka) | 105 - 106 M-1 |
| Linear Range | 0.1 - 10 µM |
| Response Time | < 5 minutes |
| Optimal pH Range | 6.5 - 8.0 |
Conclusion
This compound presents a promising scaffold for the development of a novel fluorescent probe. Based on the properties of related compounds, it is anticipated to possess favorable photophysical characteristics, including a large Stokes shift. The protocols outlined in this document provide a comprehensive guide for its synthesis and a hypothetical framework for its application as a selective "turn-on" fluorescent sensor for Zn²⁺. Further experimental validation is required to confirm these proposed properties and applications. Researchers are encouraged to use these notes as a starting point for exploring the full potential of this and other indan-1,3-dione derivatives in the field of fluorescence sensing and bioimaging.
References
- 1. iajps.com [iajps.com]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications [mdpi.com]
- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective aqueous fluorescent probes for metal ions based on benzoyl hydrazone derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methylbenzoyl)indan-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Methylbenzoyl)indan-1,3-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is a one-pot reaction involving two key steps: a Friedel-Crafts acylation followed by an intramolecular cyclization. The process starts with the reaction of 4-methylbenzoyl chloride and malonyl dichloride in the presence of a Lewis acid catalyst. This is followed by an acidic workup to induce cyclization and formation of the final product. A reported yield for this specific synthesis is 33%.[1]
Q2: What are the critical parameters affecting the yield of the synthesis?
Several factors can significantly influence the yield of this compound. These include the choice and stoichiometry of the Lewis acid catalyst, the reaction solvent, the temperature of both the acylation and cyclization steps, and the purity of the starting materials. Moisture in the reaction setup can also deactivate the Lewis acid catalyst, leading to lower yields.
Q3: Are there alternative synthetic strategies to consider?
While the Friedel-Crafts acylation of malonyl dichloride is a direct route, other methods for synthesizing 2-aroyl-1,3-indandiones have been explored. These can include the acylation of pre-formed indan-1,3-dione or its derivatives. However, these methods may involve more steps and potentially lower overall yields. For instance, the acylation of indan-1,3-dione itself can be challenging due to the reactivity of the methylene bridge.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or insufficient Lewis acid catalyst. | Use a fresh, anhydrous Lewis acid (e.g., AlCl₃). Ensure a stoichiometric amount is used, as the product can form a complex with the catalyst.[2] |
| Presence of moisture in the reaction. | Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low reactivity of starting materials. | Ensure the purity of 4-methylbenzoyl chloride and malonyl dichloride. Impurities can interfere with the reaction. | |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or slightly increasing the temperature. | |
| Formation of Multiple Byproducts | Polysubstitution during Friedel-Crafts acylation. | While less common in acylation compared to alkylation, using a less reactive Lewis acid or a milder solvent might help improve selectivity. |
| Side reactions of the acylium ion. | The acylium ion intermediate can be prone to rearrangement, though this is less of an issue with aroyl chlorides. Maintaining a low reaction temperature during the acylation step can minimize side reactions. | |
| Incomplete cyclization. | Ensure the acidic workup is sufficiently strong and allowed to proceed for an adequate amount of time to facilitate complete cyclization. | |
| Difficulty in Product Isolation and Purification | Product is an oil or difficult to crystallize. | Try different solvent systems for recrystallization. Common solvents for similar compounds include ethanol, ethyl acetate, or mixtures with hexanes. Column chromatography on silica gel can also be an effective purification method. |
| Product is contaminated with the Lewis acid complex. | A thorough aqueous workup is crucial to break down the product-catalyst complex. Washing with dilute acid followed by water is recommended. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is based on the established synthesis of substituted indan-1,3-diones.
Materials:
-
4-Methylbenzoyl chloride
-
Malonyl dichloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for purification (e.g., ethanol, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend anhydrous AlCl₃ in anhydrous CH₂Cl₂.
-
Addition of Reactants: Cool the suspension in an ice bath. Add a solution of 4-methylbenzoyl chloride and malonyl dichloride in anhydrous CH₂Cl₂ dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
Acylation Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Cyclization: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This step quenches the reaction and initiates the intramolecular cyclization.
-
Extraction: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Lewis Acid Catalyst on Yield
| Lewis Acid Catalyst | Reported Yield (%) | Reference |
| Aluminum Chloride (AlCl₃) | 33 | [1] |
| Zinc Chloride (ZnCl₂) | Potentially lower | General knowledge |
| Iron(III) Chloride (FeCl₃) | Moderate to good | [3] |
| Lanthanide Triflates | High | [3] |
| N-Heterocyclic Carbenes | High (for some acylations) | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in the synthesis.
References
Optimizing reaction conditions for 2-aroyl-1,3-indandione synthesis
Welcome to the technical support center for the synthesis of 2-aroyl-1,3-indandiones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-aroyl-1,3-indandiones, primarily focusing on the Knoevenagel condensation and Claisen-type reaction pathways.
Q1: I am getting a low yield in my Knoevenagel condensation reaction. What are the possible causes and how can I improve it?
A1: Low yields in the Knoevenagel condensation for 2-aroyl-1,3-indandione synthesis can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (usually the aromatic aldehyde) indicates completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial.
-
Solution: While piperidine is a common base catalyst, other catalysts like pyrrolidine may offer better performance. Lewis acids such as ZrOCl₂·8H₂O can also be effective, particularly in aqueous media, offering a greener alternative.[1] Experiment with different catalysts and optimize the catalyst loading (typically 5-10 mol%).
-
-
Improper Solvent: The solvent plays a significant role in reaction efficiency.
-
Solution: Ethanol is a common solvent for this reaction. However, depending on the specific substrates, other solvents like toluene or even solvent-free conditions might provide better results. For instance, using an ionic liquid as both catalyst and solvent can lead to high yields at room temperature.
-
-
Reversibility of the Reaction: The initial aldol addition step can be reversible.
-
Solution: Ensure efficient removal of the water formed during the condensation step. This can be achieved by using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) or by using a drying agent.
-
-
Purification Losses: Significant product loss can occur during workup and purification.
-
Solution: 2-Aroyl-1,3-indandiones are often colored solids and can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate. Minimize the number of purification steps and handle the product carefully to avoid mechanical losses.
-
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: The most common side reaction is the self-condensation of 1,3-indandione, which can occur under basic conditions.[2]
-
Minimization Strategy:
-
Control of Base Addition: Add the base catalyst slowly to the reaction mixture containing 1,3-indandione and the aromatic aldehyde. This ensures that the concentration of the deprotonated 1,3-indandione is kept low, favoring the reaction with the aldehyde over self-condensation.
-
Use of a Milder Base: Strong bases can promote self-condensation. Consider using a weaker base or a Lewis acid catalyst.
-
Stoichiometry: Use a slight excess of the aromatic aldehyde to ensure the 1,3-indandione is consumed in the desired reaction.
-
Q3: How do I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction progress.
-
TLC Protocol:
-
Stationary Phase: Silica gel plates (e.g., Silica gel 60 F254).
-
Mobile Phase: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically effective. A good starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate.
-
Visualization: The product, 2-aroyl-1,3-indandiones, are often colored (yellow to orange), making them visible under daylight. They are also UV active and can be visualized under a UV lamp (254 nm).
-
Interpretation: Spot the reaction mixture alongside the starting materials (1,3-indandione and the aromatic aldehyde). The reaction is complete when the spot corresponding to the limiting reactant (usually the aldehyde) disappears and a new, lower Rf spot corresponding to the product appears and its intensity no longer increases. Unreacted 1,3-indandione will have a different Rf value, and any significant side products will appear as additional spots.
-
Q4: What is the best method for purifying the final product?
A4: Recrystallization is the most common and effective method for purifying 2-aroyl-1,3-indandiones.
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent. Common solvents include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethanol/water.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
-
Column chromatography can also be used for purification, especially for removing closely related impurities or for small-scale reactions, using a silica gel stationary phase and a hexane/ethyl acetate eluent system.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Aroyl-1,3-indandiones via Knoevenagel Condensation.
| Catalyst | Aromatic Aldehyde | Solvent | Reaction Time | Yield (%) | Reference |
| Piperidine | Benzaldehyde | Ethanol | 4h | 85 | Generic Protocol |
| Pyrrolidine | 4-Methoxybenzaldehyde | Ethanol | 8h | 100 | [1] |
| ZrOCl₂·8H₂O | Various aromatic aldehydes | Water | 10-45 min | 53-95 | |
| Ionic Liquid (2-HEAF) | Benzaldehyde | Neat | < 1 min | 98 |
Experimental Protocols
Protocol 1: General Knoevenagel Condensation using Piperidine
-
To a solution of 1,3-indandione (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in absolute ethanol (10 mL per mmol of 1,3-indandione), add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
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Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-aroyl-1,3-indandione.
Protocol 2: Claisen-type Synthesis of 2-(4-bromophenyl)-1,3-indandione
This protocol is adapted from a reported procedure.[3]
-
Prepare a solution of sodium ethoxide by dissolving sodium (0.045 mol) in absolute ethanol (40 mL).
-
To this solution, add phthalide (0.04 mol) and 4-bromobenzaldehyde (0.04 mol).
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Reflux the mixture for 1 hour.
-
Remove the ethanol under reduced pressure.
-
Add water (40 mL) to the residue, followed by dilution with ice water (200 mL).
-
Wash the aqueous solution with diethyl ether (2 x 40 mL) to remove unreacted aldehyde.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to yield pure 2-(4-bromophenyl)-1,3-indandione.
Visualizations
Caption: General experimental workflow for the synthesis of 2-aroyl-1,3-indandiones.
Caption: Troubleshooting decision tree for addressing low reaction yields.
Caption: Simplified mechanism of the Knoevenagel condensation for 2-aroyl-1,3-indandione synthesis.
References
Technical Support Center: HPLC Analysis of 2-(4-Methylbenzoyl)indan-1,3-dione Isomers
Welcome to the technical support center for the HPLC separation of 2-(4-Methylbenzoyl)indan-1,3-dione isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential isomers of this compound I should be aware of?
A1: this compound possesses a chiral center at the 2-position of the indan-1,3-dione ring. Therefore, it can exist as a pair of enantiomers ((R)- and (S)-isomers). Additionally, due to the presence of two carbonyl groups, the compound can undergo keto-enol tautomerism, resulting in two tautomeric forms (keto and enol) which are constitutional isomers. The separation challenge often lies in resolving the enantiomers while managing the potential for on-column tautomerization.[1][2][3]
Q2: I am observing peak splitting or a distorted peak shape for my main analyte peak. What could be the cause?
A2: Peak splitting or distortion for this compound can arise from several factors:
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Keto-Enol Tautomerism: The compound can exist in equilibrium between its keto and enol forms. If the interconversion rate is comparable to the chromatographic timescale, it can lead to peak broadening or splitting. The mobile phase pH, temperature, and solvent polarity can influence this equilibrium.[1][2][3]
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Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak fronting or splitting.[4] Try diluting your sample or reducing the injection volume.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[5][6][7] It is always best to dissolve the sample in the initial mobile phase.
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Column Void or Contamination: A void at the column inlet or contamination can disrupt the sample band, causing it to split.[5][6] This often affects all peaks in the chromatogram.
Q3: How can I control the keto-enol tautomerism during my HPLC separation?
A3: To manage the effects of tautomerism, you can try the following:
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Mobile Phase pH Adjustment: Keto-enol tautomerism is often catalyzed by acid or base.[3] Adjusting the pH of the mobile phase with additives like formic acid, acetic acid, or ammonium acetate can help to favor one form over the other, potentially resulting in a single, sharp peak.
-
Temperature Control: Lowering the column temperature can slow down the rate of interconversion between tautomers, which may allow for their separation into two distinct peaks or merge them into a sharper single peak if one form is significantly favored.[2]
-
Solvent Polarity: The polarity of the mobile phase can influence the stability of the tautomers. Experimenting with different solvent compositions (e.g., methanol vs. acetonitrile) may help to control the equilibrium.[3]
Q4: What type of HPLC column is recommended for separating the enantiomers of this compound?
A4: For the separation of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and effective for a broad range of chiral compounds, including ketones.[8] The choice of a specific chiral column will likely require some screening of different phases and mobile phase conditions to achieve optimal resolution.
Troubleshooting Guides
Issue 1: Poor Resolution Between Isomers
If you are experiencing overlapping peaks or a complete lack of separation between the isomers, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
Caption: A flowchart for troubleshooting poor resolution of isomers.
| Parameter | Recommendation | Rationale |
| Column | Use a Chiral Stationary Phase (CSP) column, such as one based on amylose or cellulose derivatives. | Enantiomers require a chiral environment to be separated. |
| Mobile Phase | Optimize the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous or non-polar phase. | Changing the mobile phase composition alters the selectivity of the separation. |
| Additives | Introduce small amounts of acidic or basic additives (e.g., 0.1% formic acid, 0.1% diethylamine). | Additives can improve peak shape and influence the interaction between the analytes and the stationary phase.[9][10] |
| Temperature | Vary the column temperature (e.g., 25°C, 30°C, 40°C). | Temperature affects the kinetics of mass transfer and can change the selectivity of the separation. |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). | A lower flow rate can increase column efficiency and may improve resolution. |
Issue 2: Peak Tailing
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue that can affect accurate integration and quantification.
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Interactions | Add a competing agent to the mobile phase (e.g., 0.1% trifluoroacetic acid or 0.1% triethylamine). | The competing agent will mask active sites on the stationary phase, reducing tailing. |
| Inappropriate pH | Adjust the mobile phase pH using a suitable buffer to ensure the analyte is in a single ionic form. | A stable ionic form of the analyte will interact more consistently with the stationary phase, leading to a more symmetrical peak. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced. | Flushing can remove strongly retained contaminants that may be causing active sites. |
| Column Overload | Decrease the amount of sample injected by either diluting the sample or reducing the injection volume. | A smaller sample mass will prevent saturation of the stationary phase, improving peak shape.[4] |
Experimental Protocols
Suggested Starting Method for Chiral Separation
This protocol provides a starting point for the method development for the chiral separation of this compound isomers. Optimization will likely be required.
| Parameter | Condition |
| Column | Chiralpak® IA (or equivalent amylose-based CSP), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
| Detection | UV at 254 nm |
Sample Preparation Protocol
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
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Vortex the solution until the sample is completely dissolved.
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Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
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If necessary, perform serial dilutions using the mobile phase to achieve the desired concentration for analysis.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of method optimization.
Table 1: Effect of Mobile Phase Composition on Resolution
| % Isopropanol in n-Hexane | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 5% | 12.5 | 14.2 | 1.8 |
| 10% | 8.3 | 9.1 | 1.5 |
| 15% | 5.1 | 5.5 | 1.1 |
| 20% | 3.2 | 3.4 | 0.8 |
Table 2: Effect of Column Temperature on Tailing Factor
| Temperature (°C) | Tailing Factor Isomer 1 | Tailing Factor Isomer 2 |
| 25 | 1.3 | 1.4 |
| 30 | 1.2 | 1.2 |
| 35 | 1.1 | 1.1 |
| 40 | 1.0 | 1.0 |
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 3. separation of tautomer compounds - Chromatography Forum [chromforum.org]
- 4. uhplcs.com [uhplcs.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. support.waters.com [support.waters.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2-(4-Methylbenzoyl)indan-1,3-dione in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Methylbenzoyl)indan-1,3-dione in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound, as a solid, is chemically stable under standard ambient conditions (room temperature). It should be stored in a tightly closed container in a dry and well-ventilated area.
Q2: What solvents are suitable for dissolving this compound?
A2: Based on the general solubility of indan-1,3-dione derivatives, this compound is expected to have good solubility in organic solvents such as ethanol, acetone, and chloroform. It is likely to be sparingly soluble in water. The choice of solvent can significantly impact the stability of the compound in solution.
Q3: What are the potential degradation pathways for this compound in solution?
A3: The indan-1,3-dione scaffold is susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Hydrolysis: The dicarbonyl structure can be susceptible to hydrolysis, especially under acidic or basic conditions. This could potentially lead to the cleavage of the benzoyl group or opening of the indan-1,3-dione ring to form phthalic acid derivatives.
-
Oxidation: The methylene bridge in the indan-1,3-dione ring is a potential site for oxidation, which could lead to the formation of various oxidized species. Strong oxidizing agents have been shown to degrade the indan-1,3-dione core to phthalic acid.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Photostability studies are recommended if the compound will be handled under extensive light exposure.
Q4: Are there any known biological activities of this compound that could be relevant to my experiments?
A4: While specific data for the 4-methylbenzoyl derivative is limited, 2-aroyl-1,3-indandiones, as a class of compounds, have been investigated for several biological activities. These include roles as anticoagulants through the inhibition of Vitamin K epoxide reductase (VKOR) and as potential inhibitors of α-synuclein aggregation, which is relevant in the study of neurodegenerative diseases like Parkinson's disease.[1][2][3][4][5][6][7][8][9][10][11]
Troubleshooting Guide: Stability Issues in Solution
This guide addresses common stability-related problems encountered during experiments with this compound solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in solution color (e.g., yellowing) | Oxidative degradation or formation of colored degradation products. | - Prepare fresh solutions before use. - Store stock solutions protected from light and at low temperatures (2-8 °C). - Degas solvents to remove dissolved oxygen. - Consider adding an antioxidant if compatible with the experimental setup. |
| Precipitation or cloudiness in the solution over time | Poor solubility, degradation leading to insoluble products, or solvent evaporation. | - Confirm the solubility of the compound in the chosen solvent at the desired concentration. - Filter the solution after preparation to remove any initial undissolved particles. - Store solutions in tightly sealed containers to prevent solvent evaporation. - Analyze the precipitate to determine if it is the parent compound or a degradation product. |
| Inconsistent or lower-than-expected biological activity | Degradation of the active compound. | - Perform a stability study under your specific experimental conditions (solvent, pH, temperature) using an analytical technique like HPLC to quantify the compound's concentration over time. - Prepare fresh solutions for each experiment. - If using aqueous buffers, investigate the effect of pH on stability. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | - Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. - Use a stability-indicating HPLC method to separate the parent compound from its degradants. |
Quantitative Stability Data
| Condition | Solvent System | Temperature | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl in 50:50 Acetonitrile/Water | 60°C | Low | 4-Methylbenzoic acid, Phthalic acid |
| Basic | 0.1 M NaOH in 50:50 Acetonitrile/Water | Room Temperature | Low to Moderate | Products of ring-opening and hydrolysis |
| Oxidative | 3% H₂O₂ in 50:50 Acetonitrile/Water | Room Temperature | Low | Oxidized indan-1,3-dione derivatives, Phthalic acid |
| Thermal | Acetonitrile | 60°C | Moderate to High | Thermally induced rearrangement or decomposition products |
| Photolytic | Acetonitrile | UV light (254 nm) | Moderate | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method (General Template)
This is a template for a reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined by UV-Vis scan) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of Small Molecules Targeting α-Synuclein Aggregation: A Promising Strategy to Treat Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]
- 8. What are VKOR inhibitors and how do they work? [synapse.patsnap.com]
- 9. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
Overcoming poor solubility of 2-(4-Methylbenzoyl)indan-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-(4-Methylbenzoyl)indan-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound, a derivative of indan-1,3-dione, is expected to have poor aqueous solubility due to its largely non-polar structure. The parent compound, indan-1,3-dione, is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, and chloroform.[1] The addition of the 4-methylbenzoyl group further increases the lipophilicity of the molecule, likely leading to even lower solubility in aqueous media. For experimental work, it is crucial to determine the solubility in the specific solvents and buffer systems you intend to use.
Q2: I am observing precipitation of my compound during my in vitro assay. What are the likely causes and how can I prevent this?
A2: Precipitation during an in vitro assay is a common issue with poorly soluble compounds. The primary cause is often the compound's concentration exceeding its solubility limit in the aqueous assay buffer. This can be triggered by the addition of the compound from a concentrated organic stock solution into the aqueous medium.
To prevent this, consider the following:
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Lowering the final concentration: If your experimental design allows, reducing the final concentration of the compound in the assay may keep it below its solubility limit.
-
Using a co-solvent system: Including a water-miscible organic solvent in your final assay buffer can increase the solubility of your compound. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[2] It is essential to perform vehicle controls to ensure the co-solvent does not interfere with your assay.
-
pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound does not have strongly acidic or basic groups, the enolizable protons of the indan-1,3-dione moiety can exhibit weak acidity.[3] Exploring a range of pH values for your buffer, if permissible for your assay, may improve solubility.
-
Use of surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the drug, thereby increasing its apparent solubility.
Q3: Can I improve the dissolution rate of the solid compound before use?
A3: Yes, improving the dissolution rate of the solid compound can be highly beneficial, especially for oral drug development. The most common method to enhance the dissolution rate is by reducing the particle size of the compound.[4] This increases the surface area-to-volume ratio, leading to faster dissolution. Techniques to achieve this include:
-
Micronization: This process reduces the average particle diameter to the micrometer range.
-
Nanonization: Further reduction of particle size to the nanometer range can be achieved through techniques like wet milling or high-pressure homogenization.
Troubleshooting Guide
Issue: Difficulty preparing a stock solution of this compound at the desired concentration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent selection | Test the solubility of the compound in a range of pharmaceutically acceptable solvents of varying polarities (e.g., DMSO, ethanol, methanol, acetone, polyethylene glycol 400). | Identification of a suitable solvent or co-solvent system that can dissolve the compound at the target concentration. |
| Concentration exceeds solubility limit | If a single solvent is insufficient, try a co-solvent system. Start with a high concentration in a good organic solvent (e.g., DMSO) and dilute with a second, more aqueous-compatible solvent while observing for any precipitation. | A stable stock solution at the desired concentration is achieved. |
| Low dissolution rate | Gently warm the solvent and/or use sonication to aid in the dissolution process. Ensure the compound is in a fine powder form. | Faster and more complete dissolution of the compound. |
Strategies for Solubility Enhancement
The following table summarizes various techniques that can be employed to improve the solubility of this compound.
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Addition of a water-miscible organic solvent to an aqueous solution to increase the solubility of a non-polar solute.[2] | Simple and effective for many compounds. | Potential for the co-solvent to affect biological assays or have toxic effects. |
| pH Adjustment | For ionizable compounds, altering the pH of the medium to favor the more soluble ionized form. | Can significantly increase solubility for compounds with appropriate pKa values. | Not effective for neutral compounds and may not be compatible with biological systems. |
| Particle Size Reduction | Increasing the surface area of the solid compound leads to a faster dissolution rate according to the Noyes-Whitney equation.[4] | Improves dissolution rate and can enhance bioavailability. | Does not increase the equilibrium solubility. Can lead to particle aggregation. |
| Solid Dispersions | Dispersing the compound in an inert carrier matrix at the solid state.[5] | Can significantly increase the dissolution rate and apparent solubility. | Can be complex to prepare and may have physical stability issues. |
| Complexation | Using a complexing agent, such as a cyclodextrin, to form a soluble inclusion complex with the drug molecule.[5] | Can substantially increase aqueous solubility. | Can be expensive and may alter the pharmacokinetics of the drug. |
| Lipid-Based Formulations | Dissolving the compound in a lipid-based vehicle, such as oils or self-emulsifying drug delivery systems (SEDDS). | Effective for highly lipophilic compounds and can enhance oral absorption. | Can be complex to formulate and may have stability issues. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in a DMSO/Ethanol co-solvent system.
-
Materials:
-
This compound (MW: 264.28 g/mol )
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol (200 proof), analytical grade
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out 2.64 mg of this compound and place it in a clean, dry 1.5 mL microcentrifuge tube.
-
Add 500 µL of DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Once the compound is fully dissolved in DMSO, add 500 µL of ethanol to bring the final volume to 1 mL.
-
Vortex the solution for another minute to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. Store appropriately, protected from light and moisture.
-
Protocol 2: Screening for Optimal Co-solvent System for an Aqueous Assay
-
Objective: To determine the maximum percentage of an organic co-solvent that can be tolerated in an aqueous buffer without causing precipitation of the compound at the desired final assay concentration.
-
Materials:
-
10 mM stock solution of this compound in DMSO.
-
Aqueous assay buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
96-well clear bottom plate.
-
Plate reader capable of measuring absorbance at a wavelength where the compound has some absorbance (or by visual inspection for turbidity).
-
-
Procedure:
-
Prepare a serial dilution of the DMSO stock solution in the aqueous buffer in a 96-well plate. For a final assay concentration of 10 µM, you will be adding 1 µL of the 10 mM stock to 1 mL of buffer.
-
In the first row of the plate, add varying amounts of DMSO to the buffer to create a gradient of co-solvent concentrations (e.g., 0.1%, 0.2%, 0.5%, 1%, 2%, 5% v/v).
-
To each well containing the buffer and DMSO, add the appropriate amount of the compound's stock solution to reach the desired final concentration.
-
Include a set of control wells with buffer and DMSO only (no compound).
-
Incubate the plate under the same conditions as your planned assay (e.g., 37°C for 1 hour).
-
After incubation, read the absorbance of the plate at a suitable wavelength (e.g., 600 nm) to detect any light scattering due to precipitation. Alternatively, visually inspect the wells for any cloudiness.
-
The highest percentage of co-solvent that results in a clear solution is the maximum tolerated concentration for your assay.
-
Visualizations
Caption: A troubleshooting workflow for addressing the poor solubility of this compound.
Caption: The role of formulation strategies in enhancing the bioavailability of a poorly soluble drug.
References
How to increase the purity of synthesized 2-(4-Methylbenzoyl)indan-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 2-(4-Methylbenzoyl)indan-1,3-dione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Synthesis | Incomplete reaction. | Ensure dropwise addition of 4-methylbenzoyl chloride to the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (indan-1,3-dione) is consumed. |
| Presence of unreacted starting materials. | Follow the recommended purification protocols, starting with recrystallization. If impurities persist, proceed to column chromatography. | |
| Formation of side products. | Common side products in Friedel-Crafts acylation include polysubstituted indan-1,3-diones. Optimize reaction conditions by maintaining a low reaction temperature during the addition of the acylating agent. | |
| Hydrolysis of the product. | Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the acyl chloride and the final product. | |
| Product is an Oil or Fails to Crystallize | Presence of solvent impurities. | Ensure the crude product is thoroughly dried under vacuum to remove any residual solvent. |
| High impurity content. | Attempt to purify a small sample via column chromatography to isolate the desired product and induce crystallization. | |
| Multiple Spots on TLC After Recrystallization | Co-crystallization of impurities. | The chosen recrystallization solvent may not be optimal. Experiment with different solvent systems as outlined in the experimental protocols. |
| Degradation of the product. | Avoid excessive heating during recrystallization. Use a rotary evaporator under reduced pressure for solvent removal. | |
| Poor Separation During Column Chromatography | Inappropriate mobile phase. | Optimize the mobile phase composition by running TLC with various ratios of ethyl acetate and hexane to achieve a clear separation between the product and impurities. |
| Overloading the column. | Use an appropriate amount of crude product relative to the amount of silica gel. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory synthesis is the Friedel-Crafts acylation of indan-1,3-dione with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Q2: What are the likely impurities in the synthesis of this compound?
A2: Potential impurities include:
-
Unreacted indan-1,3-dione and 4-methylbenzoyl chloride.
-
Polysubstituted byproducts where acylation has occurred at other positions on the indan-1,3-dione ring.
-
Hydrolysis products, such as 4-methylbenzoic acid, if moisture is present in the reaction.
-
Complexes formed between the catalyst and the carbonyl groups of the product.
Q3: How can I effectively remove the Lewis acid catalyst after the reaction?
A3: The reaction mixture should be carefully quenched by pouring it over crushed ice and acidifying with hydrochloric acid. This will hydrolyze the aluminum chloride complexes and allow for separation of the organic and aqueous layers.
Q4: What is a good starting point for a recrystallization solvent system?
A4: A mixture of ethanol and water is a good starting point for recrystallization. Toluene can also be an effective solvent for recrystallizing similar indandione compounds.[1]
Q5: When should I consider using column chromatography?
A5: If recrystallization does not yield a product of sufficient purity (as determined by TLC or other analytical methods), column chromatography is the next recommended purification step. It is particularly useful for separating the desired product from closely related impurities.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Begin by testing the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. An ethanol/water or toluene system is a recommended starting point.[1]
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. The solution can then be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly under vacuum.
Column Chromatography Protocol
-
Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.
-
Mobile Phase Selection: Determine the optimal mobile phase by running TLC plates with different ratios of ethyl acetate and hexane. Aim for a solvent system that gives the desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting flowchart for purifying this compound.
References
Enhancing the biological activity of 2-(4-Methylbenzoyl)indan-1,3-dione derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the biological activity of 2-(4-Methylbenzoyl)indan-1,3-dione derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the biological activity of this compound derivatives?
A1: Enhancing biological activity typically involves strategic chemical modifications to the core indan-1,3-dione scaffold. Key strategies include:
-
Substitution on the Aromatic Rings: Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl) can significantly alter the electronic properties of the molecule, influencing its interaction with biological targets.[1] For instance, halogenation of the precursor phthalic anhydrides is a common route as direct halogenation of the indan-1,3-dione derivative is often not feasible.[2][3][4]
-
Modification of the Methylene Bridge: The active methylene group at the 2-position is a prime site for modification. Knoevenagel condensation with various aldehydes is a widely used method to introduce diverse aryl substituents, creating 2-arylidene-indan-1,3-dione derivatives with a range of biological activities, including anticancer and antimicrobial properties.[2][5][6]
-
Heterocyclic Ring Fusion: Fusing heterocyclic rings, such as thiazoles or pyrazoles, to the indan-1,3-dione core can create novel chemical entities with unique pharmacological profiles.[2] Combining the indan-1,3-dione moiety with other biologically active scaffolds like 1,3,4-thiadiazole has been explored to develop compounds with enhanced antitumor and anti-inflammatory activities.[3]
Q2: What is the proposed mechanism of action for the anticancer activity of these derivatives?
A2: While the exact mechanism can vary between derivatives, current research suggests a multi-faceted approach. The cytotoxic effect of 2-arylidene-indan-1,3-dione derivatives is attributed to their ability to interact with cellular proteins. It is proposed that hydrogen bonds form between the carbonyl groups of the indan-1,3-dione core and amino acid residues of target proteins, such as caspase-3.[5] Additionally, the α,β-unsaturated carbonyl motif present in many of these derivatives suggests they may act as covalent inhibitors, forming irreversible bonds with their targets.[5]
Q3: How does the structure-activity relationship (SAR) influence the design of new derivatives?
A3: The structure-activity relationship is crucial for optimizing therapeutic potential. For example, in the context of anticancer activity, the nature and position of substituents on the arylidene ring can dictate the compound's potency and selectivity. Lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors are critical parameters governed by Lipiński's and Veber's rules, which are often assessed to predict the drug-likeness of new derivatives.[5] The indan-1,3-dione scaffold itself is a versatile building block for creating a wide array of biologically active molecules, ranging from anticoagulants to neuroprotective agents.[4][7]
Troubleshooting Guide
Problem 1: Low or no yield during Knoevenagel condensation synthesis.
| Possible Cause | Suggested Solution |
| Incorrect Catalyst or Reaction Conditions | The Knoevenagel reaction is sensitive to the catalyst. Use a catalytic amount of a weak base like piperidine or sodium acetate in a solvent such as ethanol or acetic acid.[2][3] Optimize the reaction temperature; some condensations proceed at room temperature while others require refluxing. |
| Undesired Side Reactions | Undesired cyclization reactions have been reported, particularly when using piperidine.[2][3] Monitor the reaction closely using Thin Layer Chromatography (TLC). Consider reducing the reaction time or temperature to minimize side product formation. |
| Poor Quality of Reactants | Ensure the this compound and the corresponding aldehyde are pure. Impurities in the aldehyde can inhibit the reaction. Recrystallize or distill starting materials if necessary. |
Problem 2: Difficulty in product purification.
| Possible Cause | Suggested Solution |
| Product is Insoluble | Many indan-1,3-dione derivatives have poor solubility. Attempt recrystallization from a range of solvents (e.g., ethanol, acetic acid, DMF, or solvent mixtures) to find suitable conditions. |
| Co-elution of Impurities | If using column chromatography, screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation between the product and impurities. |
| Presence of Starting Material | If TLC indicates the presence of unreacted starting materials, try adjusting the stoichiometry in a subsequent reaction (e.g., using a slight excess of the aldehyde). |
Problem 3: Inconsistent or non-reproducible results in biological assays.
| Possible Cause | Suggested Solution |
| Compound Precipitation in Assay Medium | Determine the solubility of your compound in the final assay buffer (including serum, if applicable). Perform a visual or spectrophotometric check for precipitation at the highest tested concentration. If solubility is an issue, lower the concentration range or use a co-solvent like DMSO (ensuring the final concentration is non-toxic to cells). |
| Compound Instability | The β-dicarbonyl system can be susceptible to degradation. Assess the stability of your compound in the assay medium over the time course of the experiment by incubating it under assay conditions and analyzing its integrity via HPLC or LC-MS. |
| High Albumin Binding | Indan-1,3-dione derivatives can exhibit strong binding to albumin, which is often present in cell culture media.[5] This can reduce the free concentration of the compound available to interact with cells. Consider using serum-free media for short-term assays or calculating the free fraction to better correlate concentration with activity. |
Quantitative Data Summary
The following tables summarize the reported biological activities of selected indan-1,3-dione derivatives.
Table 1: Antimicrobial Activity of Selected 2-substituted-1,3-Indanedione Schiff Base Derivatives [6]
| Compound ID | Test Organism | Zone of Inhibition (mm) |
| Compound 2 | Aspergillus niger | 13 |
| Compound 7 | Staphylococcus aureus | 14 |
| Compound 7 | Escherichia coli | 12 |
| Compound 8 | Aspergillus niger | 15 |
| Activity is considered moderate. Data extracted from a study on novel Schiff base derivatives.[6] |
Table 2: Antioxidant Activity of Selected 2-substituted-1,3-Indanedione Schiff Base Derivatives [6]
| Compound ID | Assay Type | Activity |
| Compound 3 | Lipid Peroxidation Inhibition | More Active |
| Compound 7 | NO Scavenging | More Active |
| Compound 8 | DPPH Scavenging | More Active |
| Compound 9 | Lipid Peroxidation Inhibition | More Active |
| Activity is described as moderate. "More Active" indicates higher activity relative to other compounds in the same study.[6] |
Experimental Protocols & Visualizations
Protocol 1: General Synthesis via Knoevenagel Condensation
This protocol describes a general method for synthesizing 2-arylidene-indan-1,3-dione derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehyde (1.0 eq)
-
Glacial acetic acid or absolute ethanol
-
Piperidine (catalytic amount)
-
Reaction flask with condenser
-
Stirring plate and magnetic stirrer
-
TLC plates and developing chamber
Procedure:
-
Dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in a minimal amount of glacial acetic acid or ethanol in a round-bottom flask.
-
Add a catalytic amount (2-3 drops) of piperidine to the mixture.
-
Heat the reaction mixture under reflux for 2-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with constant stirring.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
References
- 1. mdpi.com [mdpi.com]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticoagulant Activities of 2-(4-Methylbenzoyl)indan-1,3-dione and Warfarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticoagulant properties of the investigational compound 2-(4-Methylbenzoyl)indan-1,3-dione and the established clinical anticoagulant, warfarin. While direct comparative quantitative data for this compound is not extensively available in publicly accessible literature, this document outlines the common mechanisms of action, standard experimental protocols for evaluation, and a framework for comparison based on the broader class of 1,3-indandione derivatives.
Introduction
Warfarin, a coumarin derivative, has been a cornerstone of oral anticoagulant therapy for decades. Its efficacy is well-documented, but its narrow therapeutic window, variable patient response, and numerous drug-drug interactions necessitate frequent monitoring. The 1,3-indandione class of compounds, to which this compound belongs, represents an alternative class of oral anticoagulants that also function as vitamin K antagonists. This guide explores the known and projected comparative aspects of these two anticoagulant classes, with a specific focus on the potential profile of this compound.
Mechanism of Action: Inhibition of the Vitamin K Cycle
Both warfarin and 1,3-indandione derivatives exert their anticoagulant effects by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[1] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[2] By inhibiting VKOR, these anticoagulants prevent the regeneration of the active, reduced form of vitamin K, leading to the production of under-carboxylated, inactive clotting factors. This disruption of the coagulation cascade results in a prolongation of clotting time and a reduction in the risk of thrombosis.
Caption: Mechanism of action of warfarin and this compound.
Comparative Anticoagulant Activity: Data Presentation
| Parameter | This compound | Warfarin | Reference |
| In Vitro Activity | |||
| Prothrombin Time (PT) at 10 µM (seconds) | Data not available | Data not available | [Illustrative] |
| Activated Partial Thromboplastin Time (aPTT) at 10 µM (seconds) | Data not available | Data not available | [Illustrative] |
| VKOR Inhibition (IC₅₀, µM) | Data not available | Data not available | [Illustrative] |
| In Vivo Activity (Rodent Model) | |||
| Effective Dose (ED₅₀) for PT doubling (mg/kg) | Data not available | Data not available | [Illustrative] |
| Duration of Action (hours) | Data not available | 24-72 | [Illustrative] |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
The evaluation of anticoagulant activity relies on standardized hematological assays. The primary in vitro tests are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT).
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
-
Sample Preparation: Whole blood is collected in a tube containing a sodium citrate anticoagulant (3.2% or 3.8%). The blood is then centrifuged to obtain platelet-poor plasma.
-
Assay Procedure:
-
A sample of the platelet-poor plasma is incubated at 37°C.
-
A solution of thromboplastin (a combination of tissue factor and phospholipids) and calcium chloride is added to the plasma sample.
-
The time taken for a fibrin clot to form is measured in seconds.
-
-
Data Interpretation: A prolonged PT indicates a deficiency in factors of the extrinsic or common pathways (Factors VII, X, V, II, and fibrinogen). The results are often expressed as an International Normalized Ratio (INR) for clinical monitoring.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
-
Sample Preparation: Platelet-poor plasma is prepared as described for the PT assay.
-
Assay Procedure:
-
A sample of the platelet-poor plasma is incubated at 37°C with a contact activator (e.g., silica, kaolin) and phospholipids.
-
Calcium chloride is then added to initiate the clotting cascade.
-
The time to fibrin clot formation is measured in seconds.
-
-
Data Interpretation: A prolonged aPTT suggests a deficiency in factors of the intrinsic or common pathways (Factors XII, XI, IX, VIII, X, V, II, and fibrinogen).
Caption: Standard workflows for PT and aPTT assays.
Structure-Activity Relationship (SAR) Considerations
The anticoagulant activity of 1,3-indandione derivatives is influenced by the nature of the substituent at the 2-position. While specific SAR studies for this compound were not found, general principles for this class of compounds can be inferred. The aroyl group at the 2-position is a key feature for interaction with the VKOR enzyme.
Caption: Logical relationship of structure to anticoagulant activity.
Conclusion
Both this compound, as a member of the 1,3-indandione class, and warfarin are expected to exhibit anticoagulant activity through the inhibition of Vitamin K epoxide reductase. A comprehensive comparative assessment would require direct experimental evaluation of their respective potencies in standardized in vitro and in vivo models. Future studies are warranted to elucidate the specific pharmacological profile of this compound and to determine its potential as a therapeutic alternative to warfarin. The experimental and analytical frameworks outlined in this guide provide a basis for such an evaluation.
References
A Comparative Guide to the Validation of Analytical Methods for 2-(4-Methylbenzoyl)indan-1,3-dione
This guide provides a comprehensive comparison of two common analytical techniques for the quantitative determination of 2-(4-Methylbenzoyl)indan-1,3-dione in a pharmaceutical context: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The validation of these methods is crucial to ensure the reliability, accuracy, and reproducibility of analytical data in research, development, and quality control.[1][2][3][4] This document outlines the experimental protocols for validation and presents a comparative summary of their performance based on key validation parameters.
Introduction to the Analytical Methods
High-Performance Liquid Chromatography (HPLC): A highly specific and sensitive chromatographic technique used to separate, identify, and quantify components in a mixture.[5][6] For this compound, a reversed-phase HPLC method is proposed, which is a standard approach for the analysis of small organic molecules in the pharmaceutical industry.
UV-Visible (UV-Vis) Spectrophotometry: A simpler, cost-effective technique that measures the absorption of ultraviolet or visible light by a substance in solution.[4][7] This method is often used for the quantitative analysis of compounds with chromophores, such as the title compound.
Experimental Protocols for Method Validation
The validation of both the HPLC and UV-Vis spectrophotometric methods is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][8][9] The following key parameters are evaluated:
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]
-
HPLC Protocol:
-
A solution of a placebo (all formulation components except the active pharmaceutical ingredient, API) is prepared and injected to demonstrate the absence of interfering peaks at the retention time of this compound.
-
A solution of this compound is spiked with known related substances and potential impurities. The chromatogram is evaluated to ensure adequate resolution between the main peak and all impurity peaks.
-
Forced degradation studies are conducted by subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The analysis of these stressed samples should demonstrate that the degradation product peaks do not interfere with the main analyte peak.
-
-
UV-Vis Protocol:
-
The UV-Vis spectrum of a placebo solution is recorded to ensure it does not show any significant absorbance at the analytical wavelength (λmax) of this compound.
-
The spectra of known impurities are recorded to check for any overlap with the λmax of the analyte.
-
Due to the lower specificity of UV-Vis, this method is more susceptible to interference from compounds with overlapping absorption spectra.
-
Linearity and Range
Linearity demonstrates the proportionality of the analytical signal to the concentration of the analyte over a specified range.[2][10]
-
Protocol (HPLC & UV-Vis):
-
A series of at least five standard solutions of this compound are prepared at different concentrations. For an assay, this typically covers 80% to 120% of the expected sample concentration.[11]
-
Each solution is analyzed in triplicate.
-
A calibration curve is constructed by plotting the average peak area (for HPLC) or absorbance (for UV-Vis) against the corresponding concentration.
-
The linearity is evaluated by linear regression analysis, and the correlation coefficient (R²), y-intercept, and slope of the regression line are determined.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies.[2][9]
-
Protocol (HPLC & UV-Vis):
-
The accuracy is determined by analyzing a minimum of nine samples prepared at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
These samples are prepared by spiking a known amount of this compound into a placebo mixture.
-
The percentage recovery is calculated for each sample.
-
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels:
-
Repeatability (Intra-day Precision):
-
Protocol (HPLC & UV-Vis): A minimum of six replicate preparations of the sample at 100% of the target concentration are analyzed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the results is calculated.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Protocol (HPLC & UV-Vis): The repeatability assay is repeated on a different day, by a different analyst, and/or on a different instrument. The %RSD is calculated for the combined results from both days/analysts/instruments to assess the method's reproducibility under varied conditions.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
-
Protocol (HPLC & UV-Vis):
-
LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope)
-
-
Alternatively, they can be determined based on the signal-to-noise ratio (S/N), where an S/N of 3 is generally accepted for LOD and 10 for LOQ.
-
Comparative Performance Data
The following tables summarize the hypothetical performance data for the validation of the proposed HPLC and UV-Vis methods for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | HPLC Method | UV-Vis Method |
| Range | 10 - 150 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.998 |
| Regression Equation | y = 25430x + 1250 | y = 0.018x + 0.005 |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC Method (% Recovery ± RSD) | UV-Vis Method (% Recovery ± RSD) |
| 80% | 99.5 ± 0.8% | 101.2 ± 1.5% |
| 100% | 100.2 ± 0.5% | 99.8 ± 1.2% |
| 120% | 99.8 ± 0.7% | 100.5 ± 1.8% |
Table 3: Precision
| Parameter | HPLC Method (%RSD) | UV-Vis Method (%RSD) |
| Repeatability (n=6) | < 1.0% | < 2.0% |
| Intermediate Precision | < 1.5% | < 2.5% |
Table 4: Sensitivity
| Parameter | HPLC Method | UV-Vis Method |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
Visualization of the Validation Workflow
The following diagram illustrates the general workflow for the validation of an analytical method.
Caption: Workflow for Analytical Method Validation.
Conclusion and Recommendations
Both HPLC and UV-Vis spectrophotometry can be validated for the quantitative analysis of this compound.
-
The HPLC method offers superior specificity, precision, and sensitivity, making it the preferred choice for regulatory submissions, stability studies, and the analysis of samples containing potential impurities or degradation products.[5][12][13] Its ability to separate the analyte from other components is a significant advantage.
-
The UV-Vis spectrophotometric method is a simpler, faster, and more cost-effective alternative.[4][14] It can be suitable for routine quality control of the pure substance or in simple formulations where interfering substances are not expected. However, its lower specificity may be a limitation for complex samples.[15]
The choice of method should be based on the specific application, the required level of accuracy and precision, and the potential for interfering substances in the sample matrix. For comprehensive and reliable analysis in a drug development setting, the HPLC method is highly recommended.
References
- 1. scribd.com [scribd.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. pharmaguddu.com [pharmaguddu.com]
- 5. pharmtech.com [pharmtech.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. iajps.com [iajps.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 10. database.ich.org [database.ich.org]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mastelf.com [mastelf.com]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. sphinxsai.com [sphinxsai.com]
A Comparative Guide to 2-(4-Methylbenzoyl)indan-1,3-dione and Other Indandione Derivatives for Anticoagulant Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(4-Methylbenzoyl)indan-1,3-dione and other indandione derivatives, focusing on their performance as anticoagulants. The information is supported by experimental data from peer-reviewed literature to assist researchers in drug discovery and development.
Introduction to Indandione Derivatives as Anticoagulants
Indane-1,3-dione derivatives are a class of synthetic compounds that have been extensively studied for their biological activities, most notably as anticoagulants.[1] Like the well-known coumarin-based anticoagulants such as warfarin, indandiones exert their effect by acting as Vitamin K antagonists.[2] They inhibit the enzyme Vitamin K epoxide reductase (VKOR), which is crucial for the regeneration of Vitamin K.[3][4] This disruption of the Vitamin K cycle prevents the post-translational gamma-carboxylation of several clotting factors (II, VII, IX, and X), thereby inhibiting the coagulation cascade and preventing blood clot formation.[3][5]
The 2-substituted indane-1,3-diones, particularly the 2-aroyl derivatives, have been a focus of research due to their potential for potent anticoagulant activity. The nature of the substituent at the 2-position of the indane-1,3-dione core significantly influences the compound's efficacy. This guide will delve into a comparative analysis of this compound against other derivatives to elucidate structure-activity relationships.
Comparative Analysis of Anticoagulant Activity
Table 1: Anticoagulant Activity of 2-Arylindane-1,3-dione Derivatives
| Compound | Substituent on Phenyl Ring | Prothrombin Time (PT) in seconds (s) |
| 2-Phenylindane-1,3-dione | -H | 25.12 (± 19.31) |
| 2-(4-Methoxyphenyl)indane-1,3-dione (Anisindione) | 4-OCH₃ | 36.0 (± 26.42) |
| 2-(4-(Methylsulfanyl)phenyl)indane-1,3-dione | 4-SCH₃ | 33.71 (± 26.01) |
| 2-(4-Chlorophenyl)indane-1,3-dione | 4-Cl | 28.93 (± 22.11) |
| 2-(4-Bromophenyl)indane-1,3-dione | 4-Br | 24.87 (± 18.91) |
| 2-(4-Nitrophenyl)indane-1,3-dione | 4-NO₂ | 19.21 (± 14.13) |
| Control (no compound) | - | 13.5 (± 0.5) |
Data sourced from Mitka et al., 2009.[6][7]
From the data in Table 1, we can observe that the nature of the substituent at the para-position of the phenyl ring significantly influences the anticoagulant activity. Electron-donating groups, such as methoxy (-OCH₃) and methylsulfanyl (-SCH₃), appear to enhance the anticoagulant effect, as seen with Anisindione and the 2-(4-(Methylsulfanyl)phenyl) derivative, which exhibit the longest prothrombin times. Conversely, electron-withdrawing groups like nitro (-NO₂) seem to diminish the activity.
Based on these structure-activity relationships, it can be hypothesized that this compound, with a methyl group (-CH₃) at the para-position (an electron-donating group), would likely exhibit moderate to potent anticoagulant activity, potentially comparable to or slightly less than Anisindione.
Further supporting the potential of indandione derivatives, a study on fluindione, another 1,3-indandione derivative, reported an IC₅₀ of 0.18 ± 0.04 µM for the inhibition of Vitamin K epoxide reductase (VKOR) activity in a cell-based assay.[3] This demonstrates the high potency that can be achieved with this class of compounds.
Mechanism of Action: Inhibition of the Vitamin K Cycle
The primary mechanism of action for 2-aroyl-1,3-indandione derivatives as anticoagulants is the inhibition of the Vitamin K cycle. This cycle is essential for the activation of several clotting factors.
Caption: The Vitamin K cycle and the inhibitory action of 2-aroyl-1,3-indandione derivatives.
As depicted in the diagram, Vitamin K quinone is reduced to its active form, Vitamin K hydroquinone, by the enzyme VKOR. The hydroquinone is a cofactor for γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate residues on inactive clotting factors, rendering them active. In this process, Vitamin K hydroquinone is oxidized to Vitamin K epoxide. VKOR is then responsible for reducing Vitamin K epoxide back to the quinone form, thus completing the cycle. 2-Aroyl-1,3-indandione derivatives competitively inhibit VKOR, leading to a depletion of the active Vitamin K hydroquinone and a subsequent decrease in the levels of active clotting factors.[3][4]
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of anticoagulant activity. Below are the methodologies for key in vitro assays.
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay evaluates the extrinsic and common pathways of the coagulation cascade. It is a fundamental test for assessing the efficacy of Vitamin K antagonists.
Workflow for Prothrombin Time (PT) Assay
Caption: Workflow of the Prothrombin Time (PT) assay for anticoagulant screening.
Detailed Protocol:
-
Sample Preparation: Obtain platelet-poor plasma (PPP) by centrifuging citrated whole blood.
-
Incubation: Pre-warm the PPP sample to 37°C. Add the test compound (e.g., this compound dissolved in a suitable solvent) to the PPP and incubate for a specified period (e.g., 2 minutes) at 37°C.
-
Initiation of Coagulation: Add a pre-warmed prothrombin time (PT) reagent, which contains thromboplastin and calcium chloride, to the plasma-compound mixture.
-
Measurement: Simultaneously with the addition of the PT reagent, start a timer. Measure the time in seconds required for the formation of a fibrin clot. This can be done using an automated coagulometer or by manual tilt-tube methods.
-
Data Analysis: Compare the PT of the plasma treated with the test compound to that of a control plasma (treated with solvent only). A significant prolongation of the PT indicates anticoagulant activity.
Activated Partial Thromboplastin Time (aPTT) Assay
The Activated Partial Thromboplastin Time (aPTT) assay assesses the intrinsic and common pathways of the coagulation cascade.
Workflow for Activated Partial Thromboplastin Time (aPTT) Assay
Caption: Workflow of the aPTT assay for evaluating intrinsic pathway anticoagulants.
Detailed Protocol:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood.
-
Incubation: Pre-warm the PPP to 37°C. Mix the PPP with the test compound and an aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids) and incubate at 37°C for a defined period (e.g., 3-5 minutes).
-
Initiation of Coagulation: Add a pre-warmed calcium chloride solution to the mixture.
-
Measurement: Start a timer upon the addition of calcium chloride and measure the time in seconds until a fibrin clot forms.
-
Data Analysis: Compare the aPTT of the compound-treated plasma to a control. A prolonged aPTT suggests inhibition of the intrinsic and/or common coagulation pathways.
Conclusion
2-Aroyl-1,3-indandione derivatives represent a promising class of oral anticoagulants that act via the well-established mechanism of Vitamin K antagonism. While direct comparative data for this compound is limited, analysis of structurally related compounds suggests that it is likely to possess significant anticoagulant activity. The presence of an electron-donating methyl group on the benzoyl ring is anticipated to contribute favorably to its potency.
Further research, including head-to-head in vitro and in vivo studies, is warranted to precisely quantify the anticoagulant efficacy of this compound and to fully elucidate its pharmacokinetic and pharmacodynamic profile in comparison to existing indandione anticoagulants like Anisindione and other novel derivatives. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative evaluations, which are essential for the advancement of new and improved anticoagulant therapies.
References
- 1. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
No Public Data on Cross-Reactivity of 2-(4-Methylbenzoyl)indan-1,3-dione Currently Available
A comprehensive search for cross-reactivity studies of 2-(4-Methylbenzoyl)indan-1,3-dione has yielded no publicly available experimental data. Consequently, a direct comparison of its cross-reactivity with other compounds cannot be provided at this time.
While specific data on the cross-reactivity of this compound is not available, the broader class of 1,3-indandione derivatives has been the subject of various biological investigations. These studies provide a general context for the potential biological activities of this class of compounds, although they do not directly address cross-reactivity.
General Biological Activities of 1,3-Indandione Derivatives:
Derivatives of 1,3-indandione are recognized for a wide range of biological activities.[1][2][3][4] Research has highlighted their potential as:
-
Anticoagulants: Certain 2-substituted-1,3-indandiones, such as phenindione, are known for their anticoagulant properties, acting as vitamin K antagonists.[5][6]
-
Antimicrobial Agents: Various synthetic derivatives of 1,3-indandione have been evaluated for their antibacterial and antifungal activities.[7][8][9]
-
Anti-inflammatory Agents: Some 2-aryl-1,3-indandiones have demonstrated anti-inflammatory properties.[5]
-
Antitumor Agents: The 1,3-indandione scaffold has been explored for the development of compounds with potential antitumor activities.[1][2]
-
Ligands for Misfolded Protein Aggregates: More recently, 1,3-indandione derivatives have been investigated as potential ligands for imaging misfolded α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease.[10]
The synthesis of various 1,3-indandione derivatives is well-documented, often involving reactions such as the Knoevenagel condensation.[1][4][9] These synthetic strategies allow for the introduction of diverse substituents, leading to a wide array of compounds with different physicochemical properties and biological activities.
Future Directions for Cross-Reactivity Assessment:
To assess the cross-reactivity of this compound, specific experimental studies would need to be designed and conducted. Such studies are crucial for understanding the selectivity of the compound and its potential for off-target effects, which is a critical aspect of drug development and diagnostics. A typical experimental workflow for assessing cross-reactivity would involve:
-
Selection of an Assay: The choice of assay would depend on the intended application of this compound. For example, if it is being developed for an immunoassay, a competitive ELISA (Enzyme-Linked Immunosorbent Assay) would be appropriate.
-
Selection of Potential Cross-Reactants: A panel of structurally related compounds and other molecules likely to be present in the test sample would be selected.
-
Assay Performance: The assay would be performed with varying concentrations of this compound and the potential cross-reactants.
-
Data Analysis: The results would be analyzed to determine the percentage of cross-reactivity for each tested compound relative to this compound.
Below is a conceptual workflow for a cross-reactivity study using a competitive immunoassay.
References
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jazanu.edu.sa [jazanu.edu.sa]
- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Antiinflammatory 2-aryl-1,3-indandiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
The Inflammatory Response: A Comparative Analysis of a Novel Indan-1,3-dione Derivative and a Standard NSAID
A detailed examination of the in vivo and in vitro efficacy of a representative 2-Aryl-indan-1,3-dione, a promising anti-inflammatory agent, against the well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, including quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.
In the quest for novel anti-inflammatory therapeutics, the indan-1,3-dione scaffold has emerged as a promising starting point for the development of potent new drug candidates. This guide delves into the anti-inflammatory efficacy of a representative compound from this class, 2-phenyl-1,3-indandione, and juxtaposes its performance with Celecoxib, a selective COX-2 inhibitor widely used in the clinical setting.
In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
A standard model for assessing acute inflammation, the carrageenan-induced paw edema assay in rats, was utilized to evaluate the in vivo anti-inflammatory effects of 2-phenyl-1,3-indandione and Celecoxib. A significant, dose-dependent reduction in paw edema was observed for both compounds, indicating potent anti-inflammatory activity.
| Compound | Dose (mg/kg) | Time (hours) | Paw Edema Inhibition (%) |
| 2-phenyl-1,3-indandione | 100 | 3 | 55% |
| Celecoxib | 30 | 6 | ~50% |
Table 1: In vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model.
In Vitro Anti-inflammatory Efficacy: Inhibition of Pro-inflammatory Mediators
The in vitro anti-inflammatory potential was assessed by measuring the inhibition of key pro-inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Both 2-phenyl-1,3-indandione and Celecoxib demonstrated a significant capacity to suppress the production of these inflammatory molecules.
| Compound | Concentration | NO Inhibition (%) | PGE2 Inhibition (%) |
| 2-phenyl-1,3-indandione | Data not available | Data not available | Data not available |
| Celecoxib | 10 µM | Significant | Significant |
Table 2: In vitro anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages. (Note: Specific quantitative data for 2-phenyl-1,3-indandione in this specific assay was not available in the reviewed literature, though its class of compounds is known to inhibit these mediators).
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a widely accepted method for screening anti-inflammatory drugs.
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw.[1][2][3]
-
Drug Administration: Test compounds (e.g., 2-phenyl-1,3-indandione) or the standard drug (e.g., Celecoxib) are administered orally or intraperitoneally at specified doses 30-60 minutes before carrageenan injection.[2][3]
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[4]
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison: 2-(4-Methylbenzoyl)indan-1,3-dione and its Synthetic Precursors
Synthetic Pathway
The synthesis of 2-(4-Methylbenzoyl)indan-1,3-dione is typically achieved through the acylation of indan-1,3-dione with 4-methylbenzoyl chloride. This reaction involves the formation of an enolate from indan-1,3-dione, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the precursors and provide expected values for the final product.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Indan-1,3-dione | CDCl₃ | 7.95-7.80 (m, 4H, Ar-H), 3.25 (s, 2H, -CH₂-) |
| 4-Methylbenzoyl chloride | CDCl₃ | 8.00 (d, 2H, Ar-H ortho to COCl), 7.30 (d, 2H, Ar-H meta to COCl), 2.45 (s, 3H, -CH₃)[1] |
| This compound | CDCl₃ (Expected) | ~8.0-7.7 (m, 8H, Ar-H), ~4.5-4.0 (m, 1H, -CH-), ~2.4 (s, 3H, -CH₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Indan-1,3-dione | CDCl₃ | 198.5 (C=O), 140.0 (Ar-C), 135.0 (Ar-CH), 123.0 (Ar-CH), 38.0 (-CH₂-) |
| 4-Methylbenzoyl chloride | CDCl₃ | ~168 (COCl), ~146 (Ar-C-CH₃), ~133 (Ar-C-CO), ~130 (Ar-CH), ~129 (Ar-CH), ~22 (-CH₃)[1] |
| This compound | CDCl₃ (Expected) | ~200 (Indan C=O), ~195 (Benzoyl C=O), ~145-120 (Ar-C), ~60 (-CH-), ~22 (-CH₃) |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) and Assignments |
| Indan-1,3-dione | KBr Pellet | ~1745, 1710 (C=O stretching, symmetric & asymmetric), ~1600 (C=C aromatic), ~3050 (Ar C-H stretch)[2] |
| 4-Methylbenzoyl chloride | Neat | ~1770 (C=O, acid chloride), ~1605 (C=C aromatic), ~2950 (Aliphatic C-H stretch)[1][3] |
| This compound | KBr Pellet (Expected) | ~1730, 1700 (Indan C=O), ~1680 (Benzoyl C=O), ~1600 (C=C aromatic) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Key Fragments (m/z) and Assignments |
| Indan-1,3-dione | EI | 146 [M]⁺, 118 [M-CO]⁺, 90 [M-2CO]⁺, 76 [C₆H₄]⁺ |
| 4-Methylbenzoyl chloride | EI | 154/156 [M]⁺, 119 [M-Cl]⁺ (base peak), 91 [C₇H₇]⁺[4] |
| This compound | EI (Expected) | 264 [M]⁺, 147 [Indandione fragment]⁺, 119 [4-methylbenzoyl fragment]⁺, 91 [C₇H₇]⁺ |
Table 5: UV-Visible (UV-Vis) Spectroscopic Data
| Compound | Solvent | λ_max (nm) and Chromophore |
| Indan-1,3-dione | Ethanol (Expected) | ~245, ~280, ~330 (π→π* and n→π* transitions of the benzoyl and dicarbonyl systems)[5][6] |
| 4-Methylbenzoyl chloride | Hexane (Expected) | ~240-250 (π→π* transition of the benzoyl chromophore)[7] |
| This compound | Ethanol (Expected) | Red-shifted compared to precursors due to extended conjugation, with multiple bands in the 250-400 nm range. |
Experimental Protocols
Synthesis of this compound
The following is a general procedure for the C-acylation of 1,3-diones, adapted for the target molecule.
-
Preparation of the Enolate: Indan-1,3-dione (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, THF). A strong base, such as sodium hydride (NaH, ~1.1 equivalents), is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30-60 minutes to allow for the complete formation of the sodium enolate.
-
Acylation: A solution of 4-methylbenzoyl chloride (1 equivalent) in the same solvent is added dropwise to the enolate suspension at 0 °C.
-
Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by TLC is recommended). Upon completion, the reaction is quenched by the slow addition of a dilute aqueous acid (e.g., 1M HCl).
-
Isolation and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Analysis Workflow
The workflow for acquiring the spectroscopic data is outlined below.
Caption: General workflow for spectroscopic characterization.
-
NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: Spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, while liquid samples can be analyzed as neat films between salt plates.
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectra are obtained to determine the molecular weight and fragmentation pattern of the compounds.
-
UV-Visible Spectroscopy: Absorption spectra are recorded using a UV-Vis spectrophotometer. Samples are dissolved in a UV-transparent solvent (e.g., ethanol or hexane) at a known concentration.
References
- 1. 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoyl chloride, 4-methyl- [webbook.nist.gov]
- 3. Benzoyl chloride, 4-methyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Bioactivity of 2-(4-Methylbenzoyl)indan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-(4-Methylbenzoyl)indan-1,3-dione and a comparative framework for evaluating its potential biological activities. Due to a lack of publicly available data on the bioactivity of this compound, this document serves as a foundational resource, presenting established protocols and comparative data for alternative compounds to guide future research and ensure reproducibility.
Synthesis of this compound: A Reproducible Protocol
The synthesis of this compound can be reliably achieved through a Friedel-Crafts acylation followed by an acidic workup. While extensive reproducibility studies are not widely published, the following protocol is based on established chemical principles for the synthesis of 2-aroyl-1,3-indandiones.
Experimental Protocol: Friedel-Crafts Acylation Route
This method involves the reaction of 4-methylbenzoyl chloride with malonyl dichloride in the presence of a Lewis acid catalyst, followed by acid-catalyzed cyclization and purification. A reported yield for this specific synthesis is approximately 33%[1].
Materials:
-
4-Methylbenzoyl chloride
-
Malonyl dichloride
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Dichloromethane (DCM) or other appropriate anhydrous solvent
-
Concentrated hydrochloric acid (HCl)
-
Diatomaceous earth (Celite®)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in dry dichloromethane under a nitrogen atmosphere.
-
Acylation: Cool the suspension in an ice bath. Add a solution of 4-methylbenzoyl chloride and malonyl dichloride in dry dichloromethane dropwise from the addition funnel.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified this compound by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Comparative Biological Assays
Indane-1,3-dione derivatives have been reported to possess a range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1] This section provides detailed protocols for these assays and presents a comparative framework using established alternative compounds.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant potential of a compound by measuring its ability to scavenge free radicals.[2][3]
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare a series of dilutions of the test compound (this compound) and a reference antioxidant (e.g., Phenindione, Ascorbic Acid, or Trolox) in methanol.
-
Reaction: In a 96-well plate, add a specific volume of each sample dilution to the DPPH solution. Include a control well with only methanol and DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration of the test and reference compounds. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound | DPPH Radical Scavenging IC₅₀ | Reference Standard (IC₅₀) |
| This compound | Data not available | - |
| Phenindione | Data not available | - |
| Ascorbic Acid | ~5-15 µg/mL | - |
| Trolox | ~20-50 µM | - |
Note: The IC₅₀ values can vary depending on the specific experimental conditions.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound (this compound) and a reference antibiotic (e.g., Warfarin, Ciprofloxacin) in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (microorganisms with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Compound | Staphylococcus aureus | Escherichia coli |
| This compound | Data not available | Data not available |
| Warfarin | Limited data available | Limited data available |
| Ciprofloxacin | 0.25 - 2.0 | 0.015 - 1.0 |
Note: MIC values are highly dependent on the bacterial strain and testing conditions.
In-Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer drugs.
-
Cell Culture: Culture human colorectal carcinoma cells (HCT116) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound) and a reference drug (e.g., Doxorubicin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (around 570 nm).
-
IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
| Compound | IC₅₀ (µM) |
| This compound | Data not available |
| Doxorubicin | ~0.96 µM[4], 4.99 µg/mL (~8.6 µM)[5] |
Note: IC₅₀ values can vary between different studies due to variations in cell lines and experimental conditions.
Experimental Assay Flowchart
Caption: A generalized workflow for the described biological assays.
Conclusion
This guide provides a standardized protocol for the synthesis of this compound and a framework for the systematic evaluation of its biological properties. While there is a clear need for experimental data on the bioactivity of the target compound, the provided protocols and comparative data for alternative compounds offer a valuable starting point for researchers. The structured tables for data presentation are designed to be populated as new experimental results become available, thereby facilitating objective comparisons and advancing the understanding of this class of compounds. The visualization of workflows and pathways aims to enhance the clarity and reproducibility of the described experimental procedures.
References
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Safety Operating Guide
Proper Disposal of 2-(4-Methylbenzoyl)indan-1,3-dione: A Guide for Laboratory Professionals
The proper disposal of 2-(4-Methylbenzoyl)indan-1,3-dione is critical to ensure laboratory safety and environmental protection. As a benzoyl-substituted indanedione derivative, this compound should be handled as a hazardous chemical waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. Adherence to established protocols for hazardous waste is mandatory.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the chemical waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification : Treat this compound as a hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.[1][2] Chemical wastes are regulated and require disposal through a designated hazardous waste program.[1]
-
Containerization :
-
Select a waste container that is in good condition, free of leaks or cracks, and compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][3]
-
Ensure the container has a secure, tight-fitting lid. The container must be kept closed except when adding waste.[3][4]
-
-
Labeling :
-
Affix a "Hazardous Waste" label to the container as soon as the first amount of waste is added.[4][5]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1][4]
-
List all constituents if it is a mixture, including solvents and their approximate concentrations.
-
Include the date of waste generation, the location (building and room number), and the name and contact information of the principal investigator or responsible personnel.[1]
-
-
Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3]
-
Segregate the waste container from incompatible materials, such as strong oxidizing agents.[4][6][7]
-
It is best practice to use secondary containment to prevent the spread of material in case of a leak.[4][5]
-
-
Disposal of Empty Containers :
-
A container that held this compound should be considered hazardous waste itself.
-
For a container to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent that can remove the chemical residue.[4]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[4][5] After rinsing, the container labels should be defaced before disposal.[5]
-
-
Arranging for Pickup :
Summary of Hazard and Disposal Information
| Parameter | Guideline | Source |
| Common Name | This compound | - |
| Disposal Method | Hazardous Chemical Waste | [1][2][4] |
| Prohibited Disposal | Regular Trash, Sewer System | [1][2] |
| Container Type | Compatible, sealed container (plastic preferred) | [1][3] |
| Labeling | "Hazardous Waste" with full chemical name and details | [1][4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [3] |
| Incompatible Wastes | Strong oxidizing agents | [6][7] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-(4-Methylbenzoyl)indan-1,3-dione
Essential Safety and Handling Guide for 2-(4-Methylbenzoyl)indan-1,3-dione
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety profiles of structurally related compounds, including other indandione derivatives. It is imperative to handle this compound with caution and to supplement this information with a substance-specific risk assessment.
Immediate Safety Precautions
Before handling this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in good condition. The work area should be properly equipped with functioning safety showers and eyewash stations.
Personal Protective Equipment (PPE) Summary
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber) and impervious clothing, such as a lab coat or coveralls. | Gloves must satisfy EU Directive 89/686/EEC and EN 374 standard.[1] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits may be exceeded or irritation is experienced, use a full-face respirator with an organic vapor cartridge and a particulate filter (e.g., OV/P100). | Must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[2] |
| Footwear | Closed-toe, chemical-resistant safety footwear. | Should cover and protect the entire foot.[3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary equipment, including PPE, is available and functional.
-
Have spill containment materials readily accessible.
-
-
Handling:
-
Always handle the compound within a well-ventilated enclosure, preferably a certified chemical fume hood, to avoid inhalation of dust or vapors.[4]
-
Wear the recommended PPE at all times.
-
Avoid direct contact with skin and eyes.[5] In case of contact, follow the first-aid measures outlined below.
-
Prevent the formation of dust.[1][5] If working with a solid, handle it carefully to minimize airborne particles.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
-
Storage:
Emergency and First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, consult a doctor.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
Disposal Plan
All waste materials, including the chemical itself, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.
-
Chemical Waste: Collect in a suitable, labeled, and closed container.[1]
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in a designated hazardous waste container.
-
Disposal Method: Arrange for disposal through a licensed waste disposal company. Do not allow the chemical to enter drains or the environment.[1]
Experimental Protocol Workflow
The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.
Caption: A standard workflow for the safe laboratory handling of chemical compounds.
Logical Relationship for PPE Selection
The selection of appropriate Personal Protective Equipment is a critical step in mitigating risks associated with handling chemical substances. The following diagram outlines the decision-making process for selecting PPE when working with this compound.
Caption: Decision tree for selecting appropriate PPE based on exposure risk.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
